DOTA-tris(tBu)ester NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICJKXKEDCZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DOTA-tris(tBu)ester NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-tris(tBu)ester NHS ester is a bifunctional chelator of paramount importance in the fields of medical imaging and targeted radionuclide therapy. Its unique chemical architecture allows for the stable conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules such as peptides and antibodies.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and quantitative data to inform experimental design.
Core Attributes of this compound:
-
Bifunctional Nature: The molecule possesses two key functional domains:
-
A protected DOTA macrocycle: Three of the four carboxylic acid groups of DOTA are protected as tert-butyl (tBu) esters. This prevents their participation in unwanted side reactions during the conjugation process.[2] The DOTA core is renowned for its ability to form highly stable complexes with a wide array of metal ions, particularly radiometals used in diagnostic imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177, Actinium-225).[2][3]
-
An N-Hydroxysuccinimide (NHS) ester: This highly reactive group readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond, thus covalently linking the DOTA chelator to the biomolecule of interest.[4]
-
-
Applications in Theranostics: The versatility of the DOTA cage to chelate both diagnostic and therapeutic radioisotopes makes it a cornerstone of theranostics, an approach that combines diagnosis and therapy. A biomolecule conjugated with DOTA can first be labeled with a diagnostic isotope for imaging to confirm tumor targeting and then with a therapeutic isotope for treatment.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate |
| Molecular Formula | C32H55N5O10 |
| Molecular Weight | 669.81 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, chloroform, and methanol.[2] |
| Storage (Solid) | Recommended storage at -20°C for up to 3 years.[1] |
| Storage (In Solvent) | In DMSO, stable for up to 1 month at -20°C and up to 6 months at -80°C.[3] |
Experimental Protocols
Conjugation of this compound to Biomolecules (Peptides/Antibodies)
This protocol outlines the general steps for conjugating this compound to a biomolecule containing primary amines.
Materials:
-
This compound
-
Biomolecule (peptide or antibody)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolution of this compound: Dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO. Solutions in DMF can be stored at -20°C for 1-2 months.[4] Aqueous solutions should be used immediately.[4]
-
Biomolecule Preparation: Dissolve the biomolecule in the conjugation buffer. The optimal pH for the reaction is between 8.3 and 8.5, as a lower pH will result in protonation of the amino groups, preventing the reaction, while a higher pH will lead to rapid hydrolysis of the NHS ester.[4]
-
Conjugation Reaction: Add the dissolved this compound to the biomolecule solution. The molar ratio of the NHS ester to the biomolecule will influence the degree of conjugation and should be optimized for each specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.[4]
-
Purification: Purify the DOTA-conjugated biomolecule from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography or HPLC.
Deprotection of tert-Butyl Esters
Following conjugation, the tert-butyl protecting groups on the DOTA moiety must be removed to allow for efficient chelation of the radiometal.
Materials:
-
DOTA(tBu)3-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the lyophilized DOTA(tBu)3-conjugated biomolecule in a solution of TFA. A common mixture is 95% TFA with scavengers such as water and triisopropylsilane.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum to obtain the final DOTA-conjugated biomolecule.
Radiolabeling of DOTA-conjugated Biomolecules with Gallium-68 (B1239309)
This protocol describes a typical procedure for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-conjugated peptide
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (2.5 M)
-
Heating block or water bath
-
Quality control system (e.g., ITLC, radio-HPLC)
Procedure:
-
pH Adjustment: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-conjugated peptide. Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer.
-
Incubation: Heat the reaction mixture at 90-100°C for 5-20 minutes.[5][6]
-
Quality Control: After cooling, determine the radiochemical purity of the ⁶⁸Ga-labeled peptide using ITLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the product using a C18 cartridge or other suitable method.
Quantitative Data
The efficiency of both the conjugation and radiolabeling steps is influenced by several factors. The following tables summarize quantitative data from various studies to guide optimization.
Table 1: Effect of Molar Ratio and pH on DOTA Conjugation Efficiency to an Antibody
| Molar Excess of DOTA-NHS Ester | pH | Mean Conjugation Rate (DOTA/Antibody) |
| 20-fold | 8 | 0.4 |
| 50-fold | 8 | 1.1 |
| 20-fold | 9 | 1.3 |
| 50-fold | 9 | 1.8 |
Data adapted from a study on the conjugation of p-SCN-Bn-DOTA to a single-domain antibody.[7]
Table 2: Impact of DOTA Conjugation on Antibody Immunoreactivity
| Approximate Number of DOTA Molecules per Antibody | Immunoreactivity (%) |
| 4 | 91.4 |
| 7 | 72.8 |
| 9 | 47.3 |
Data from a study on Rituximab conjugation.[8][9]
Table 3: Effect of Temperature and pH on ⁶⁸Ga-DOTA Radiolabeling Efficiency
| Temperature | pH | Labeling Efficiency (%) |
| Room Temperature | 3-3.5 | ~30 |
| 60°C | 3-3.5 | ~80 |
| 100°C | 3-3.5 | >95 |
| 100°C | 4 | ~24 |
| 100°C | 5 | ~9 |
Data compiled from a study on ⁶⁸Ga-labeling of a DOTA-peptide.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from this compound to a radiolabeled bioconjugate ready for in vivo application.
Caption: General workflow for bioconjugation and radiolabeling.
Signaling Pathway Example: Somatostatin (B550006) Receptor Imaging
DOTA-conjugated peptides, such as DOTA-TATE and DOTA-TOC, are widely used for PET imaging of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). The binding of these radiolabeled peptides to SSTRs allows for the visualization of tumors. The simplified signaling pathway is depicted below.
Caption: Simplified SSTR2 signaling for PET imaging.
Logical Relationship: Factors Affecting Final Product Quality
The quality and efficacy of the final radiolabeled bioconjugate are dependent on a series of interrelated factors. This diagram illustrates these dependencies.
Caption: Factors influencing the final radiopharmaceutical quality.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to DOTA-tris(tBu)ester NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DOTA-tris(tBu)ester NHS ester, a critical bifunctional chelator used in the development of targeted radiopharmaceuticals and imaging agents. We will delve into its chemical structure, physicochemical properties, and provide detailed protocols for its application in bioconjugation and radiolabeling for advanced medical imaging and therapeutic applications.
Core Chemical Structure and Properties
This compound is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure incorporates three key functional components: a DOTA core for robust metal chelation, three tert-butyl (tBu) ester protecting groups, and a reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to biomolecules.
The IUPAC name for this compound is Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate.[1] Its structure is specifically designed for a two-step process: first, conjugation to a targeting biomolecule via the NHS ester, followed by the deprotection of the tBu groups to allow for the chelation of a radionuclide.
dot
Caption: Chemical structure of this compound.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₅N₅O₁₀ | [1][2] |
| Molecular Weight | 669.81 g/mol | [2] |
| CAS Number | 819869-77-7 | [1][2][3][4][5] |
| Appearance | White to off-white solid | [2][3] |
| Purity | ≥98.0% (by NMR) | [2] |
| Solubility | Soluble in DMSO, DMF, acetonitrile | [1] |
| Storage Conditions | -20°C, protect from light | [2] |
Experimental Protocols
Bioconjugation to Peptides and Antibodies
The NHS ester moiety of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal amine) on peptides and antibodies to form a stable amide bond.
Materials:
-
This compound
-
Peptide or antibody of interest
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (Note: Avoid amine-containing buffers like Tris)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Protocol:
-
Dissolve the Biomolecule: Prepare a solution of the peptide or antibody in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the this compound solution to the biomolecule solution. A molar excess of the DOTA derivative (typically 5-20 fold) is used to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.
-
Purification: Purify the resulting DOTA-conjugated biomolecule using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-50) or reverse-phase HPLC to remove unreacted this compound and other byproducts.
-
Characterization: Confirm the successful conjugation and determine the number of DOTA molecules per biomolecule using mass spectrometry.
Deprotection of tBu Esters
Following conjugation, the tert-butyl ester protecting groups must be removed to enable chelation of the radiometal. This is typically achieved by acidolysis.
Materials:
-
DOTA-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
Protocol:
-
Acid Treatment: Dissolve the DOTA-conjugated biomolecule in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation.
-
Precipitation and Washing: Wash the resulting deprotected conjugate with cold anhydrous diethyl ether to precipitate the product and remove residual TFA.
-
Drying: Dry the final deprotected conjugate under vacuum.
Radiolabeling with a Metallic Radionuclide (e.g., ⁶⁸Ga)
The deprotected DOTA-conjugated biomolecule is now ready for radiolabeling.
Materials:
-
Deprotected DOTA-conjugated biomolecule
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Labeling Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.0-5.5
-
Purification system (e.g., C18 Sep-Pak cartridge)
Protocol:
-
pH Adjustment: Add the labeling buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for DOTA chelation.
-
Radiolabeling Reaction: Add the deprotected DOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution.
-
Incubation: Heat the reaction mixture at 90-95°C for 5-15 minutes.
-
Quality Control: Determine the radiochemical purity of the ⁶⁸Ga-labeled conjugate using radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates the overall workflow for creating a radiolabeled biomolecule for PET imaging using this compound.
dot
Caption: Workflow for bioconjugation, deprotection, and radiolabeling.
This guide provides a foundational understanding of this compound and its application in creating targeted imaging and therapeutic agents. The provided protocols are general and may require optimization for specific biomolecules and radionuclides.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tenovapharma.com [tenovapharma.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of DOTA-tris(tBu)ester NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of DOTA-tris(tBu)ester NHS ester, a critical bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the experimental workflow.
Introduction
1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butylacetate-10-acetic acid mono (N-hydroxysuccinimide) ester, commonly known as this compound, is a widely utilized derivative of the macrocyclic chelating agent DOTA.[1][2] Its unique structure, featuring three tert-butyl ester protected carboxylic acid groups and one activated NHS ester, allows for the stable chelation of various metal ions while providing a reactive handle for covalent conjugation to biomolecules such as peptides and antibodies.[1][3] The tert-butyl protecting groups prevent unwanted side reactions during bioconjugation and can be removed under acidic conditions to allow for metal complexation.[4] This bifunctional nature is paramount in the construction of targeted imaging and therapeutic agents for modalities like PET, SPECT, and MRI.[1][3]
This guide details a high-yield, two-step synthetic route starting from 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, followed by the activation of the resulting carboxylic acid to the corresponding NHS ester.
Synthesis of DOTA-tris(tBu)ester (Carboxylic Acid Precursor)
The synthesis of the carboxylic acid precursor, 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(tBu)ester), can be achieved in high yield through a two-step process involving N-alkylation followed by selective hydrolysis. This method notably avoids the need for laborious column chromatography for purification.[1]
Experimental Protocol: N-alkylation and Hydrolysis
Step 1: Synthesis of 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane [1]
-
To a solution of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetonitrile (B52724) (30 mL), add ethyl bromoacetate (B1195939) (1.0 equivalent) in acetonitrile (5 mL) dropwise under a nitrogen atmosphere.
-
Heat the reaction mixture to 55-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Upon completion, filter off the potassium carbonate.
-
Remove the solvent under reduced pressure to yield the product.
Step 2: Selective Hydrolysis [1]
-
Dissolve the product from Step 1 in a mixture of ethanol (B145695) and an aqueous solution of potassium hydroxide (B78521) (final concentration 0.17 M).
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction by TLC and mass spectrometry. Note that temperatures above 80 °C may lead to the hydrolysis of the tert-butyl esters.[1]
Synthesis Data
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, Ethyl bromoacetate | Anhydrous K2CO3 | Acetonitrile | 55-60 °C | Until completion | 98%[1] |
| 2 | 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | KOH (aq) | Ethanol/Water | 50 °C | 4 hours | 92% (overall)[1] |
Conversion to this compound
The carboxylic acid group of DOTA-tris(tBu)ester is activated to an N-hydroxysuccinimide (NHS) ester to facilitate efficient conjugation to primary amines on biomolecules.[3]
Experimental Protocol: NHS Ester Formation
-
Dissolve DOTA-tris(tBu)ester in a suitable anhydrous organic solvent such as dichloromethane (B109758) or dimethylformamide.
-
Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the dicyclohexylurea byproduct (if using DCC) can be removed by filtration.
Reaction Data
| Reactant | Reagents | Solvent | Temperature |
| DOTA-tris(tBu)ester | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or EDC | Dichloromethane or DMF | Room Temperature |
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, coupling agents, and byproducts. While the precursor can be purified without chromatography, the NHS ester may require purification to achieve high purity.
Purification Protocol
-
Filtration: If DCC is used as the coupling agent, the initial purification step is the filtration of the reaction mixture to remove the precipitated dicyclohexylurea.
-
Extraction: The filtrate can be washed with aqueous solutions to remove water-soluble impurities.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying NHS esters. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane in methanol (B129727) can be employed.
-
Crystallization: In some cases, the purified product can be crystallized from a suitable solvent system to obtain a highly pure solid.
Visualization of Experimental Workflows
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Purification Workflow
Caption: Purification process for this compound.
Characterization
The identity and purity of the synthesized DOTA-tris(tBu)ester and its NHS ester derivative should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy to confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To verify the molecular weight of the products. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify characteristic functional groups. |
Storage and Handling
This compound is susceptible to hydrolysis. It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. When handling, appropriate personal protective equipment should be worn.
References
- 1. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
An In-Depth Technical Guide to the Mechanism of Action of DOTA-tris(tBu)ester NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of DOTA-tris(tBu)ester NHS ester, a critical bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details the chemistry of conjugation, experimental protocols, and key considerations for its use in scientific research and drug development.
Core Principles and Mechanism of Action
This compound is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its utility in bioconjugation stems from its bifunctional nature, featuring two key reactive components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (e.g., the ε-amine of lysine (B10760008) residues) on biomolecules such as peptides, antibodies, and proteins.[1] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the DOTA moiety to the biomolecule. This reaction is most efficient under slightly basic conditions (pH 8.3-9.0).[2]
-
DOTA Macrocycle with Protecting Groups: The core of the molecule is the DOTA cage, which is capable of forming highly stable complexes with a variety of metal ions, particularly trivalent metals like radiometals used in PET, SPECT, and MRI.[1] In this specific derivative, three of the four carboxylic acid arms of the DOTA cage are protected by tert-butyl (tBu) esters. These protecting groups prevent the carboxyl groups from participating in unwanted side reactions during the conjugation process and must be removed in a subsequent step to enable metal chelation.[1][3]
The overall process involves a two-step approach: first, the conjugation of the this compound to the biomolecule of interest, followed by the deprotection of the tert-butyl esters to activate the DOTA cage for metal coordination.
Quantitative Data on Conjugation Efficiency
The efficiency of conjugation, often expressed as the chelator-to-biomolecule ratio, is a critical parameter that can influence the properties of the final product, including its immunoreactivity and in vivo pharmacokinetics. This ratio can be controlled by adjusting the molar excess of the this compound relative to the biomolecule.
| Molar Ratio (DOTA-NHS ester : Protein) | Average Number of Chelators per Protein | Biomolecule | Reference |
| 10:1 | 2.64 | Cytochrome c | [2] |
| 100:1 | 8.79 | Cytochrome c | [2] |
| 100:1 | 3.8 | cT84.66 Monoclonal Antibody | [2] |
| 100:1 | ~18 | Rituximab | [4] |
Experimental Protocols
General Protocol for Antibody Conjugation
This protocol outlines a typical procedure for conjugating this compound to a monoclonal antibody.
-
Antibody Preparation:
-
Dialyze the antibody against a suitable buffer to remove any amine-containing stabilizers (e.g., Tris, glycine). A 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS) at pH 8.3-8.5 is recommended.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., using a Sephadex G-25 or similar column) equilibrated with a suitable buffer (e.g., PBS).
-
Monitor the protein elution using UV absorbance at 280 nm.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
Characterize the chelator-to-antibody ratio using techniques such as MALDI-TOF mass spectrometry.
-
Protocol for Deprotection of Tert-Butyl Esters
Following conjugation and purification, the tert-butyl protecting groups on the DOTA moiety must be removed to allow for metal chelation.
-
Reaction Setup:
-
Lyophilize the purified DOTA-conjugated antibody to remove all water.
-
Dissolve or suspend the dried conjugate in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the mixture. A common ratio is a 1:1 mixture of DCM and TFA.[5][6]
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for at least 12 hours.[6]
-
-
Removal of Reagents:
-
Remove the DCM and TFA by rotary vacuum evaporation.[6]
-
-
Washing and Final Preparation:
-
Wash the remaining material with anhydrous diethyl ether.[6]
-
The deprotected, DOTA-conjugated antibody is now ready for radiolabeling.
-
Visualizations
Signaling Pathway: Mechanism of Amide Bond Formation
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow for Bioconjugation
Caption: Step-by-step workflow for antibody conjugation and radiolabeling.
References
- 1. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
An In-depth Technical Guide to DOTA-tris(tBu)ester NHS Ester: Properties, Bioconjugation, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(tert-butyl acetate)-10-succinimidyl acetate (B1210297), commonly known as DOTA-tris(tBu)ester NHS ester. This bifunctional chelator is a critical reagent in the development of targeted radiopharmaceuticals and molecular imaging agents. This guide details its chemical and physical properties, provides step-by-step experimental protocols for its use in bioconjugation and radiolabeling, and presents quantitative data to support these methodologies.
Core Properties of this compound
This compound is a derivative of the macrocyclic chelating agent DOTA, engineered for efficient covalent attachment to biomolecules. The key features of its structure are the DOTA macrocycle for strong chelation of radiometals, three tert-butyl ester protecting groups to direct the conjugation reaction, and an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines on biomolecules such as peptides and antibodies.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-succinimidyl acetate | |
| Synonyms | DOTA-mono-NHS tris(t-Bu ester) | [1] |
| CAS Number | 819869-77-7 | [3] |
| Molecular Formula | C₃₂H₅₅N₅O₁₀ | [3] |
| Molecular Weight | 669.81 g/mol | [4] |
| Appearance | White to off-white solid | - |
| Purity | Typically >95% (can degrade over time) | [3] |
| Solubility | Good solubility in organic solvents such as DMSO, DMF, DCM, and Chloroform. Poorly soluble in aqueous solutions. | [2] |
| Storage Conditions | Store at -20°C, protect from light and moisture. For long-term storage (-80°C), can be stable for up to 6 months. In solvent at -20°C, use within 1 month. | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in the preparation of radiolabeled biomolecules. The overall workflow involves three key stages: bioconjugation, deprotection, and radiolabeling.
Bioconjugation of this compound to Antibodies
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or Phosphate Buffered Saline (PBS, pH 7.4)[6][7]
-
Quenching Buffer: 1 M Tris-HCl or Glycine (pH ~7.4)
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[7][8]
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10 to 50-fold molar excess of the chelator to the antibody).[11][12] The optimal ratio should be determined empirically for each antibody.
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] Reactions at pH 7.4 will be slower than at pH 8.3-8.5.[7]
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[9]
-
-
Purification of the DOTA-Antibody Conjugate:
-
Remove unreacted this compound and byproducts by SEC.[8]
-
Equilibrate the SEC column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the antibody conjugate.
-
Pool the protein-containing fractions.
-
Characterization of the DOTA-Antibody Conjugate
It is crucial to determine the number of DOTA molecules conjugated per antibody molecule (chelator-to-antibody ratio, CAR).
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Analyze a sample of the unconjugated antibody and the purified DOTA-antibody conjugate by MALDI-TOF MS.
-
The increase in molecular weight of the conjugate compared to the native antibody corresponds to the mass of the conjugated DOTA-tris(tBu)ester moieties.[13]
-
Calculate the average CAR by dividing the total mass increase by the molecular weight of the conjugated DOTA-tris(tBu)ester.
Deprotection of Tert-Butyl Esters
The tert-butyl ester groups must be removed to allow for metal chelation. This is typically achieved using trifluoroacetic acid (TFA).
Materials:
-
DOTA(tBu)₃-Antibody conjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) (optional, for peptides)[14]
-
Purification system (SEC)
Procedure:
-
Lyophilize the purified DOTA(tBu)₃-Antibody conjugate.
-
Prepare a cleavage cocktail, typically a mixture of TFA and a scavenger (e.g., water, triisopropylsilane). For robust biomolecules, a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) can be used.[14] For more sensitive antibodies, milder conditions should be tested.
-
Dissolve the lyophilized conjugate in the cleavage cocktail and incubate for 2-4 hours at room temperature.[14]
-
Remove the TFA by rotary evaporation or nitrogen stream.
-
Purify the deprotected DOTA-Antibody conjugate using SEC to remove cleavage byproducts.
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol is for the labeling of DOTA-conjugated biomolecules with the positron-emitting radionuclide ⁶⁸Ga for PET imaging.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-Antibody conjugate
-
0.1 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
Heating block or water bath
-
Purification cartridges (e.g., C18 Sep-Pak)
-
Quality control system (e.g., radio-HPLC, ITLC)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, mix the DOTA-Antibody conjugate (typically 20-50 µg) with sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Heat the reaction mixture at 90-95°C for 15-20 minutes.
-
Cool the reaction to room temperature.
-
Purify the ⁶⁸Ga-DOTA-Antibody using a C18 cartridge to remove unchelated ⁶⁸Ga.
-
Perform quality control to determine radiochemical purity using radio-HPLC or ITLC.
Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol is for labeling with the beta- and gamma-emitting radionuclide ¹⁷⁷Lu for therapeutic and imaging applications.
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-Antibody conjugate
-
Ammonium acetate or sodium ascorbate (B8700270) buffer (pH 5.0-5.5)
-
Heating block or water bath
-
Purification system (SEC or ITLC)
-
Quality control system (radio-HPLC, ITLC)
Procedure:
-
In a reaction vial, mix the DOTA-Antibody conjugate with the appropriate buffer.
-
Add the ¹⁷⁷LuCl₃ solution.
-
Incubate the reaction mixture at 37-95°C for 30-60 minutes. The optimal temperature and time depend on the specific conjugate.[11][13]
-
Cool the reaction to room temperature.
-
Purify the ¹⁷⁷Lu-DOTA-Antibody if necessary.
-
Determine the radiochemical purity using radio-HPLC or ITLC.
Quantitative Data
The efficiency of each step in the workflow is critical for the successful development of a radiolabeled biomolecule. The following tables summarize key quantitative parameters.
Bioconjugation Parameters
| Parameter | Typical Range | Notes | References |
| Molar Ratio (Chelator:Antibody) | 10:1 to 100:1 | The optimal ratio depends on the antibody and desired CAR. Higher ratios can lead to loss of immunoreactivity. | [11][12] |
| pH | 7.2 - 8.5 | Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis. | [15] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer reaction times may be needed at lower pH. | [7] |
| Chelator/Antibody Ratio (CAR) | 1 - 10 | Higher CAR can lead to increased specific activity but may alter pharmacokinetics and immunoreactivity. | [12][16] |
Radiolabeling Parameters
| Radionuclide | pH | Temperature (°C) | Time (min) | Radiochemical Purity | References |
| Gallium-68 | 3.5 - 4.5 | 90 - 95 | 15 - 20 | >95% | - |
| Lutetium-177 | 5.0 - 5.5 | 37 - 95 | 30 - 60 | >98% | [11][13] |
Signaling Pathways and Logical Relationships
The primary role of this compound is to serve as a linker for attaching a radiometal chelator to a targeting biomolecule. The "signaling pathway" in this context is the logical sequence of events from the targeting of a cell-surface receptor by the antibody portion of the conjugate to the subsequent delivery of a diagnostic or therapeutic payload.
Conclusion
This compound is a versatile and indispensable tool in the field of radiopharmaceutical development. Its well-defined chemical properties and predictable reactivity with primary amines allow for the controlled and efficient conjugation of the DOTA chelator to a wide range of biomolecules. The subsequent deprotection and radiolabeling steps, for which detailed protocols are provided in this guide, enable the production of high-purity radiolabeled conjugates for applications in molecular imaging and targeted radionuclide therapy. Careful optimization of the experimental parameters outlined herein will facilitate the successful development of novel and effective targeted radiopharmaceuticals.
References
- 1. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. furthlab.xyz [furthlab.xyz]
- 10. interchim.fr [interchim.fr]
- 11. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
DOTA-tris(tBu)ester NHS Ester for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DOTA-tris(tBu)ester NHS ester, a critical reagent in the field of bioconjugation. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies for the successful application of this chelator in creating targeted radiopharmaceuticals and imaging agents.
Core Concepts: Understanding this compound
This compound is a bifunctional chelator that serves as a cornerstone for attaching the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules. Its structure is meticulously designed to facilitate a two-stage process: first, the covalent attachment to a biomolecule, and second, the chelation of a metal ion.
The key features of its chemical structure are:
-
DOTA Macrocycle: This 12-membered tetraaza ring forms exceptionally stable and kinetically inert complexes with a wide array of metal ions, particularly trivalent metals like radiometals used in nuclear medicine. This high stability is crucial to prevent the premature release of the radionuclide in vivo, which could lead to off-target toxicity.
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins and peptides) to form a stable amide bond. This reaction is the basis for the bioconjugation process.
-
Tris(t-butyl) Ester Protecting Groups: Three of the four carboxylic acid arms of the DOTA macrocycle are protected as tert-butyl (tBu) esters. These protecting groups are stable during the bioconjugation reaction but can be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylates necessary for efficient metal chelation.
The strategic use of these protecting groups allows for a controlled, site-specific (on the chelator) reaction with the biomolecule, preventing unwanted side reactions and polymerization.
Quantitative Data for Bioconjugation and Characterization
The efficiency and outcome of bioconjugation reactions, as well as the properties of the resulting conjugates, are influenced by various factors. The following tables summarize key quantitative data to guide experimental design and interpretation.
Table 1: Stability of NHS Esters in Aqueous Solution
The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which is a competing reaction to the desired amidation with the biomolecule. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][2]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates
While hydrolysis increases with pH, the rate of the desired amidation reaction with primary amines is more significantly accelerated at a slightly alkaline pH, leading to a higher overall yield of the bioconjugate.[2]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data from a study on a porphyrin-NHS ester.[2] |
Table 3: Impact of DOTA-to-Antibody Ratio on Conjugation and Biodistribution
The molar ratio of the DOTA chelator to the antibody during the conjugation reaction directly influences the number of DOTA molecules attached per antibody, which in turn affects the pharmacokinetic properties of the resulting radioimmunoconjugate.[3][4][5]
| Initial DOTA:Antibody Molar Ratio | Resulting DOTA molecules per Antibody | Effect on Tumor Uptake | Effect on Liver Uptake |
| Low (e.g., 5:1) | 1 - 3 | Higher | Lower |
| High (e.g., 50:1) | > 6 | Lower | Higher |
Table 4: Radiolabeling Efficiency of DOTA-Conjugates
The efficiency of incorporating a radionuclide into the DOTA chelator is a critical parameter for producing radiopharmaceuticals with high specific activity.
| Radionuclide | Biomolecule | Radiolabeling Yield (%) | Reference |
| ¹⁷⁷Lu | Rituximab (DOTA-NHS) | 98 - 100 | [6] |
| ⁹⁰Y | Rituximab (DOTA-NHS) | 98 - 100 | [6] |
| ⁶⁸Ga | DOTA-TATE | ~64 | [7] |
| ¹¹¹In | DOTA-Peptide | >95 | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
General Protocol for Antibody Conjugation
This protocol outlines the fundamental steps for conjugating this compound to an antibody. Optimization of the DOTA:antibody molar ratio is crucial and should be determined empirically for each specific antibody.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Conjugation Buffer using a suitable method like dialysis or a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound solution to the antibody solution to achieve the desired molar excess (e.g., 10:1 to 50:1).
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DOTA-Antibody Conjugate:
-
Purify the conjugate from excess DOTA reagent and byproducts using SEC. The column should be equilibrated with a suitable buffer for the downstream application (e.g., PBS).
-
Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm.
-
-
Characterization:
Deprotection of t-Butyl Esters
For efficient radiolabeling, the t-butyl protecting groups must be removed to expose the free carboxylates of the DOTA chelator.
Materials:
-
DOTA(tBu)₃-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Nitrogen or argon gas
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve the DOTA(tBu)₃-conjugated biomolecule in a solution of 50-95% TFA in DCM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Wash the resulting product with cold, anhydrous diethyl ether to precipitate the deprotected conjugate and remove residual TFA.
-
Dry the final product under vacuum.
Radiolabeling of DOTA-Conjugated Biomolecules with Lutetium-177
This protocol provides a general method for radiolabeling a deprotected DOTA-conjugated antibody with ¹⁷⁷Lu.
Materials:
-
Deprotected DOTA-antibody conjugate
-
¹⁷⁷LuCl₃ in HCl solution
-
Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.5)
-
Gentisic acid or ascorbic acid (as a radioprotectant)
-
Purification system (e.g., PD-10 desalting column)
Procedure:
-
In a sterile, metal-free vial, combine the deprotected DOTA-antibody conjugate with the ammonium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution.
-
If necessary, add a radioprotectant like gentisic acid or ascorbic acid to minimize radiolysis.[11]
-
Incubate the reaction mixture at 37-45°C for 30-60 minutes.
-
After incubation, purify the radiolabeled antibody from unchelated ¹⁷⁷Lu using a desalting column equilibrated with a suitable formulation buffer.
-
Determine the radiochemical purity (RCP) of the final product using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes and biological contexts for the application of DOTA-conjugated biomolecules.
Bioconjugation and Radiolabeling Workflow
Caption: Workflow for bioconjugation, deprotection, and radiolabeling.
Somatostatin (B550006) Receptor Signaling Pathway
DOTA-conjugated somatostatin analogs, such as DOTA-TATE and DOTA-TOC, are widely used for imaging and therapy of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs).
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DOTA Chelators for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a cornerstone chelator in the field of nuclear medicine and radiopharmaceutical development. Its robust ability to form stable complexes with a variety of radiometals makes it an indispensable tool for the development of targeted diagnostic and therapeutic agents.
Core Concepts: Understanding DOTA
DOTA is a macrocyclic organic compound derived from cyclen, featuring a 12-membered tetraaza ring with four pendant carboxyl groups.[1] This structure allows it to act as a highly efficient chelating agent, securely encapsulating radiometal ions. The resulting radiometal-DOTA complex can then be conjugated to a biomolecule, such as a peptide or antibody, to direct the radioactivity to a specific biological target.
Chemical Structure and Chelation Mechanism
The DOTA molecule provides a pre-organized cavity that can accommodate a variety of trivalent metal ions. The four nitrogen atoms of the macrocycle and the four carboxylate groups coordinate with the metal ion, forming a highly stable, kinetically inert complex.[2] This high stability is crucial in vivo to prevent the release of the radiometal, which could otherwise lead to off-target toxicity.
dot
Caption: Chemical structure of the DOTA chelator.
The chelation process involves the displacement of water molecules from the hydration sphere of the radiometal ion and the formation of coordinate bonds with the nitrogen and oxygen atoms of the DOTA molecule.
dot
Caption: Simplified mechanism of DOTA chelation with a radiometal.
Quantitative Data for Radiolabeling
The efficiency and stability of DOTA complexes are critical for the successful application of DOTA-based radiopharmaceuticals. Below are tables summarizing key quantitative data for commonly used radiometals.
Stability Constants
The thermodynamic stability of a metal-chelator complex is given by the stability constant (log K). Higher log K values indicate a more stable complex.
| Radiometal | Log K Value | Reference(s) |
| Gallium-68 (Ga-68) | 21.3 - 26.0 | |
| Lutetium-177 (Lu-177) | 22.4 - 28.9 | |
| Yttrium-90 (Y-90) | 24.9 | [1] |
| Actinium-225 (Ac-225) | ~23-24 |
Radiolabeling Efficiency
Radiolabeling efficiency is the percentage of the radionuclide that has been successfully chelated by DOTA under specific reaction conditions.
| Radiometal | Biomolecule | Labeling Conditions | Radiolabeling Efficiency (%) | Reference(s) |
| Gallium-68 (Ga-68) | DOTA-Peptide | pH 3.5-4.5, 95°C, 5-15 min | >95 | [3][4] |
| Lutetium-177 (Lu-177) | DOTA-Peptide | pH 4.0-5.5, 95°C, 15-30 min | >95 | [5][6] |
| Yttrium-90 (Y-90) | DOTA-Antibody | pH 5.5, 37°C, 60 min | >90 | [7] |
| Actinium-225 (Ac-225) | DOTA-Antibody | pH 5.5, 37°C, 60 min | >90 | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful radiolabeling. The following sections outline typical protocols for DOTA conjugation and radiolabeling.
Conjugation of DOTA to a Biomolecule (e.g., Peptide)
This protocol describes the conjugation of a DOTA-NHS ester to a peptide containing a primary amine.
Materials:
-
DOTA-NHS ester
-
Peptide of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the peptide in DMF or DMSO.
-
Add DIPEA to the peptide solution to adjust the pH to ~8.5.
-
Dissolve the DOTA-NHS ester in DMF or DMSO.
-
Add the DOTA-NHS ester solution to the peptide solution in a molar excess (e.g., 5-10 fold).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the DOTA-peptide conjugate using preparative HPLC.
-
Lyophilize the purified conjugate and store it at -20°C.
Radiolabeling of DOTA-Peptide with Gallium-68
Materials:
-
68Ge/68Ga generator
-
0.1 M HCl
-
DOTA-peptide conjugate
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Heating block
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
In a sterile vial, dissolve the DOTA-peptide conjugate in sodium acetate buffer.
-
Add the 68GaCl3 eluate to the peptide solution.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[3]
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Radiolabeling of DOTA-Peptide with Lutetium-177
Materials:
-
177LuCl3 solution
-
DOTA-peptide conjugate
-
Ammonium acetate or sodium acetate buffer (pH 4.0-5.5)
-
Gentisic acid or ascorbic acid (as a radioprotectant)
-
Heating block
-
Quality control system
Procedure:
-
In a sterile vial, combine the DOTA-peptide conjugate and the radioprotectant in the buffer solution.
-
Add the 177LuCl3 solution to the vial.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.[5][6]
-
Allow the vial to cool to room temperature.
-
Perform quality control to assess radiochemical purity.
Quality Control of DOTA-Radiopharmaceuticals
Quality control is essential to ensure the safety and efficacy of the final product.
Methods:
-
Radiochemical Purity: Determined by radio-TLC or radio-HPLC to separate the radiolabeled conjugate from free radionuclide and other impurities.[10]
-
pH: Measured using a pH meter or pH strips.
-
Sterility: Assessed by incubating a sample of the final product in a suitable growth medium.
-
Endotoxin Levels: Measured using a Limulus Amebocyte Lysate (LAL) test.
Visualizing Key Processes and Pathways
dot
Caption: A typical experimental workflow for preparing DOTA-radiopharmaceuticals.
Signaling Pathway of Somatostatin (B550006) Receptor Type 2 (SSTR2)
Many DOTA-radiopharmaceuticals, such as DOTA-TATE, target the somatostatin receptor type 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. Upon binding, the radiopharmaceutical triggers a signaling cascade that can lead to internalization of the receptor-ligand complex, concentrating the radioactivity within the tumor cell.
dot
Caption: Signaling cascade upon DOTA-TATE binding to the SSTR2 receptor.
Conclusion
DOTA chelators are a versatile and robust platform for the development of targeted radiopharmaceuticals. Their favorable chemical properties, including the formation of highly stable complexes with a wide range of radiometals, have led to their widespread use in both diagnostic imaging and therapeutic applications. A thorough understanding of the principles of DOTA chemistry, conjugation techniques, and radiolabeling procedures is essential for researchers and developers in this exciting and rapidly advancing field.
References
- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and radiolabeling of a lyophilized (kit) formulation of DOTA-rituximab with 90Y and 111In for domestic radioimmunotherapy and radioscintigraphy of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Tert-Butyl Protection in DOTA Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicine, particularly in the fields of diagnostic imaging and targeted radionuclide therapy, the precision and stability of molecular probes are paramount. The chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a gold standard for sequestering radiometals, owing to the remarkable kinetic inertness of its metal complexes. However, the effective conjugation of DOTA to biomolecules necessitates a strategic approach to chemical synthesis, wherein protecting groups play a pivotal role. This technical guide provides a comprehensive overview of the function and application of tert-butyl protecting groups in DOTA esters, with a focus on the widely utilized DOTA-tris(t-Bu)ester.
Core Function: Enabling Selective Bioconjugation
The fundamental purpose of employing tert-butyl (t-Bu) esters to protect three of the four carboxylic acid arms of the DOTA macrocycle is to facilitate regioselective amide bond formation.[1][2] This protection scheme leaves a single carboxylic acid moiety available for covalent coupling to a primary amine on a biomolecule, such as a peptide, antibody, or nanoparticle.[2][3] This strategic protection prevents intramolecular and intermolecular cross-linking, which could otherwise lead to a heterogeneous mixture of products and compromise the biological activity of the targeting molecule.[4]
The tert-butyl group is favored due to its stability under basic conditions and its lability in the presence of strong acids, such as trifluoroacetic acid (TFA).[2] This orthogonality allows for the selective deprotection of the tert-butyl esters in the final stages of synthesis, typically during the cleavage of the peptide from the solid-phase resin, without affecting other acid-sensitive protecting groups that may be present on the biomolecule.[3]
The Synthetic Workflow: From Coupling to Deprotection
The journey from a protected DOTA-tris(t-Bu)ester to a functional, radiolabeled biomolecule involves a series of well-defined steps. The following diagram illustrates the general experimental workflow.
Caption: A schematic overview of the key stages in the synthesis of a radiolabeled DOTA-peptide conjugate.
Quantitative Data Summary
The efficiency of both the coupling and deprotection steps is critical for the overall success of the synthesis. The following tables summarize quantitative data gathered from various experimental protocols.
Table 1: Amide Coupling Reaction Conditions and Yields
| Biomolecule | Coupling Reagent(s) | Equivalents of DOTA-tris(t-Bu)ester | Solvent | Reaction Time | Temperature | Yield | Reference |
| Bombesin (BN) peptide on resin | HATU, DIPEA | 3 | DMF | 5 h | Room Temp. | N/A (monitored by Kaiser test) | [3] |
| Tyr3-octreotide (BOC protected) | HATU, DIPEA | N/A | DMF or NMP | N/A | N/A | >98% (coupling) | [5] |
| RGD peptide on resin | HBTU | 2 | DMF | 2 x 2 h | Room Temp. | N/A (monitored by Ninhydrin test) | [6] |
Table 2: Deprotection Conditions and Overall Yields
| Conjugate | Deprotection Cocktail | Reaction Time | Temperature | Overall Yield | Reference |
| DOTA-BN peptides | TFA/TIS/H₂O (95:2.5:2.5) | 1.5 h | Room Temp. | up to 40% | |
| DOTA-Ava-BBN2 | TFA | 16 h | 37 °C | 85% | |
| DOTA-Peptoid | TFA/DCM (1:1) | 5 h | Room Temp. | 93-99% | [7] |
Key Experimental Protocols
Protocol 1: Amide Coupling of DOTA-tris(t-Bu)ester to a Resin-Bound Peptide
This protocol is a synthesis of procedures described in the literature.[3]
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) with the free N-terminus in anhydrous N,N-dimethylformamide (DMF).
-
Activation of DOTA-tris(t-Bu)ester: In a separate vessel, dissolve DOTA-tris(t-Bu)ester (0.3 mmol, 3 equiv.) in DMF. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (0.3 mmol, 3 equiv.) and N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equiv.). Allow the mixture to pre-activate for 15 minutes at room temperature.
-
Coupling Reaction: Add the activated DOTA solution to the swollen peptide-resin. Agitate the reaction mixture for 5 hours at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative test for primary amines, such as the Kaiser test. A negative result (e.g., yellow beads with the Kaiser test) indicates complete coupling.
-
Washing: After complete coupling, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
Protocol 2: TFA-Mediated Deprotection and Cleavage
This protocol is a generalized procedure based on common practices in solid-phase peptide synthesis.[3][7]
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried resin-bound protected DOTA-peptide. Gently agitate the mixture at room temperature for 1.5 to 5 hours. The reaction time may need to be optimized depending on the peptide sequence and other protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude DOTA-peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and repeat the ether wash to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude DOTA-peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
While the use of tert-butyl protecting groups is a robust strategy, potential side reactions can occur.
-
Incomplete Deprotection: The proximity of the basic nitrogen atoms in the cyclen ring can slow down the acid-catalyzed hydrolysis of the tert-butyl esters. It is crucial to monitor the deprotection step and ensure complete removal of all three tert-butyl groups, as incomplete deprotection can lead to difficulties in purification and reduced radiolabeling efficiency. Longer reaction times or repeated TFA treatments may be necessary.[5]
-
Tetra-alkylation: Commercially available DOTA-tris(t-Bu)ester may contain impurities such as the tetra-alkylated product.[3] When preparing DOTA-coupled peptides from the commercial reagent, a side product with a mass corresponding to the desired product + 56 Da (indicative of an additional tert-butyl group) is sometimes observed.[3] Careful purification of the final product is essential to remove this impurity.
-
Premature Deprotection: In some instances, particularly during "click" chemistry reactions involving copper catalysts, the premature loss of tert-butyl protecting groups has been observed, even at moderately elevated temperatures (e.g., 47 °C).[8] This can lead to the chelation of the catalyst metal ion by the DOTA macrocycle.[8] Researchers should be aware of this potential incompatibility when designing multi-step synthetic routes.
Logical Relationships in Deprotection
The mechanism of TFA-mediated deprotection involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation. This cation can then be scavenged to prevent side reactions.
Caption: The key steps in the acidic deprotection of a tert-butyl ester and the role of scavengers.
Conclusion
The use of tert-butyl protecting groups in DOTA esters represents a cornerstone of modern radiopharmaceutical chemistry. This strategy provides a reliable and efficient method for the site-specific conjugation of the DOTA chelator to a wide range of biomolecules. A thorough understanding of the underlying chemistry, including the coupling and deprotection steps, as well as an awareness of potential side reactions, is essential for the successful development of novel diagnostic and therapeutic agents. The protocols and data presented in this guide offer a valuable resource for researchers in this dynamic and impactful field.
References
- 1. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
DOTA-tris(tBu)ester NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 819869-77-7
This technical guide provides an in-depth overview of DOTA-tris(tBu)ester NHS ester, a critical bifunctional chelator employed in the development of targeted radiopharmaceuticals and molecular imaging agents.[1] Aimed at researchers, scientists, and drug development professionals, this document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its application, and visualizes key workflows for its use in bioconjugation and radiolabeling.
Core Concepts and Applications
This compound is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2][3] Its unique structure incorporates two key functionalities:
-
A DOTA Core with Protected Carboxylic Acids: Three of the four carboxylic acid groups of the DOTA macrocycle are protected as tert-butyl (tBu) esters. This protection prevents unwanted side reactions during the conjugation process.[3][4]
-
An N-Hydroxysuccinimide (NHS) Ester: The fourth carboxylic acid is activated as an NHS ester, a highly reactive group that readily couples with primary amines (e.g., lysine (B10760008) residues) on biomolecules such as peptides and antibodies.[3][5]
This bifunctional nature allows for a two-step process: first, the covalent attachment of the DOTA chelator to a targeting biomolecule, and second, the chelation of a metal ion for imaging or therapeutic purposes.[1] This strategy is fundamental to the development of targeted agents for:
-
Diagnostic Imaging: DOTA can chelate various radioisotopes suitable for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][3]
-
Targeted Radiotherapy: By chelating therapeutic radionuclides like Lutetium-177, DOTA-conjugated biomolecules can deliver cytotoxic radiation directly to cancer cells.[3]
-
Magnetic Resonance Imaging (MRI): DOTA can also chelate paramagnetic ions like Gadolinium to create targeted MRI contrast agents.[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 819869-77-7 | [3] |
| Molecular Formula | C₃₂H₅₅N₅O₁₀ | [6] |
| Molecular Weight | 669.81 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and Chloroform. | [6] |
| Storage Conditions | Store at -20°C under an inert atmosphere, protected from moisture. | [6] |
Experimental Protocols
Detailed methodologies for the key applications of this compound are provided below. These protocols are generalized and may require optimization for specific biomolecules and applications.
Bioconjugation to Antibodies and Peptides
This protocol describes the covalent attachment of this compound to a biomolecule containing primary amines.
Materials:
-
This compound
-
Biomolecule (antibody or peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer or Phosphate-Buffered Saline (PBS), pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Biomolecule Preparation:
-
Dissolve the antibody or peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the reaction.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each biomolecule.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove unconjugated DOTA-tris(tBu)ester and other small molecules from the DOTA-biomolecule conjugate using size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Deprotection of tert-Butyl Esters
Following conjugation, the tert-butyl protecting groups on the DOTA moiety must be removed to allow for metal chelation.
Materials:
-
DOTA(tBu)₃-biomolecule conjugate
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM) (optional)
-
Purification system (e.g., HPLC, solid-phase extraction)
Protocol:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized DOTA(tBu)₃-biomolecule conjugate in the cleavage cocktail. If solubility is an issue, a minimal amount of DCM can be added.
-
Incubate the reaction for 2-4 hours at room temperature. The optimal time may vary depending on the biomolecule.
-
-
Removal of TFA:
-
Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
-
-
Purification:
-
Purify the DOTA-biomolecule conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction to remove scavengers and other impurities.
-
Radiolabeling with Lutetium-177
This protocol describes the chelation of Lutetium-177 (¹⁷⁷Lu) by the deprotected DOTA-biomolecule conjugate.
Materials:
-
DOTA-biomolecule conjugate
-
¹⁷⁷LuCl₃ solution
-
Labeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate buffer, pH 4.5-5.5
-
Quenching and Complexation Buffer: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution
-
Purification system (e.g., size-exclusion chromatography, ITLC)
Protocol:
-
Reaction Setup:
-
In a sterile, metal-free vial, combine the DOTA-biomolecule conjugate (typically 10-100 µg) with the labeling buffer.
-
Add the ¹⁷⁷LuCl₃ solution (activity will depend on the desired specific activity).
-
-
Labeling Reaction:
-
Incubate the reaction mixture at 90-95°C for 15-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. The mobile phase and stationary phase will depend on the specific conjugate. A successful labeling should result in an RCP of >95%.
-
-
Quenching:
-
If necessary, add the DTPA solution to chelate any free ¹⁷⁷Lu.
-
-
Purification:
-
If the RCP is below the desired threshold, purify the radiolabeled conjugate using a size-exclusion column (e.g., PD-10) to remove unchelated ¹⁷⁷Lu and other impurities.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Bioconjugation of this compound to a biomolecule.
Caption: Deprotection of the tert-butyl ester groups.
Caption: Radiolabeling of the DOTA-biomolecule conjugate with ¹⁷⁷Lu.
Conclusion
This compound is an indispensable tool in the field of radiopharmaceutical chemistry and molecular imaging. Its well-defined structure allows for the efficient and specific conjugation of the powerful DOTA chelator to a wide range of biomolecules. The protocols and workflows detailed in this guide provide a solid foundation for researchers to develop novel targeted diagnostic and therapeutic agents. Careful optimization of the described experimental parameters will be crucial for achieving high-quality, clinically translatable radiopharmaceuticals.
References
- 1. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for DOTA-tris(tBu)ester NHS Ester Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of DOTA-tris(tBu)ester NHS ester to antibodies, a critical step in the development of antibody-radionuclide conjugates (ARCs) for therapeutic and diagnostic applications.[1][2] The protocol outlines the materials, step-by-step procedures, and data analysis required for successful conjugation, ensuring the preservation of antibody integrity and immunoreactivity.
Introduction
The conjugation of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to monoclonal antibodies (mAbs) is a fundamental process in the field of radioimmunotherapy and molecular imaging.[1][3] DOTA effectively cages radiometals, which are then delivered to target cells by the specificity of the antibody. The N-hydroxysuccinimide (NHS) ester of DOTA-tris(tBu)ester provides a means to covalently link the DOTA chelator to primary amines, such as the lysine (B10760008) residues on the surface of an antibody.[4][5]
The tert-butyl (tBu) ester groups on the DOTA molecule serve as protecting groups, which are typically removed after conjugation to allow for efficient radiolabeling.[4][6] This protocol focuses on the initial conjugation step, which is crucial for achieving a stable and effective antibody-drug conjugate.
Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody at a known concentration (e.g., 2 mg/mL), free of amine-containing buffers (like Tris) and stabilizers (like BSA).
-
This compound: High-quality reagent, stored under desiccated conditions.
-
Solvent for NHS ester: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer or Phosphate Buffer, pH 8.0-9.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.1.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-50 column), dialysis cassettes (10K MWCO), or spin filters (10 kDa MWCO).
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Antibody Preparation
Prior to conjugation, it is essential to prepare the antibody in a suitable buffer.
-
If the antibody solution contains amine-containing buffers or stabilizers, perform a buffer exchange into the conjugation buffer.
-
This can be achieved using dialysis cassettes or spin filters. Dialyze against 1000-fold volume of conjugation buffer overnight at 4°C with at least two buffer changes.
-
After buffer exchange, determine the final antibody concentration using a spectrophotometer at 280 nm.
This compound Preparation
The NHS ester is sensitive to moisture and should be handled accordingly.
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the NHS ester in anhydrous DMSO immediately before use (e.g., 10 mg/mL).
Conjugation Reaction
The molar ratio of this compound to the antibody is a critical parameter that influences the degree of labeling. It is recommended to perform small-scale optimizations with varying molar ratios.
-
Dilute the prepared antibody to the desired concentration (e.g., 2 mg/mL) in the conjugation buffer.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold, 20-fold, or 50-fold molar excess).
-
Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking. Alternatively, the reaction can be carried out overnight at 4°C.
Quenching the Reaction
To stop the conjugation reaction, any unreacted NHS ester must be quenched.
-
Add the quenching solution to the reaction mixture. For example, add 1 M Tris-HCl to a final concentration of 50-100 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate
Purification is necessary to remove excess, unreacted this compound and the quenching reagent.
-
Size-Exclusion Chromatography:
-
Equilibrate a desalting column (e.g., Sephadex G-50) with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions containing the purified antibody-DOTA conjugate, which will elute in the void volume.
-
-
Dialysis/Spin Filtration:
-
Transfer the quenched reaction mixture to a dialysis cassette or a spin filter (10 kDa MWCO).
-
Dialyze against PBS, pH 7.4, overnight at 4°C with multiple buffer changes.
-
For spin filtration, wash the conjugate multiple times with PBS according to the manufacturer's protocol.
-
Characterization of the Conjugate
After purification, it is important to characterize the DOTA-antibody conjugate.
-
Protein Concentration: Determine the final concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
Chelator-to-Antibody Ratio (CAR): The number of DOTA molecules conjugated per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after radiolabeling with a known amount of a radiometal.
-
Immunoreactivity: The binding affinity of the DOTA-conjugated antibody to its target antigen should be assessed using methods like ELISA or flow cytometry to ensure that the conjugation process has not compromised its function.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the conjugation process.
Table 1: Recommended Molar Ratios of this compound to Antibody
| Molar Ratio (DOTA:Antibody) | Expected Degree of Labeling | Notes |
| 5:1 - 10:1 | Low to Moderate | A good starting point for optimization to minimize potential impact on antibody immunoreactivity. |
| 20:1 - 50:1 | Moderate to High | Often used to achieve a higher specific activity for subsequent radiolabeling.[8][9] |
| >50:1 | High | May increase the risk of antibody aggregation and reduced immunoreactivity.[10] |
Table 2: Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| pH | 8.0 - 9.0 | Facilitates the reaction between the NHS ester and primary amines on the antibody.[11] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction kinetics; 4°C for overnight reactions to minimize potential antibody degradation. |
| Incubation Time | 1 - 2 hours or Overnight | Shorter times are often sufficient at room temperature, while longer incubation is used at 4°C. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the this compound conjugation protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Peptide Labeling with DOTA-tris(tBu)ester NHS Ester
Introduction
The conjugation of chelating agents to biomolecules is a cornerstone of nuclear medicine and molecular imaging.[1][2][3] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile and widely used chelator due to its ability to form exceptionally stable complexes with a variety of metallic radionuclides, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Zirconium-89 (⁸⁹Zr).[1][4] The DOTA-tris(tBu)ester NHS ester is a bifunctional derivative designed for the efficient labeling of peptides, antibodies, and other biomolecules.[5][6]
This reagent features three key components:
-
A DOTA Macrocycle: Provides a robust cage for securely chelating metal ions.[1]
-
Three tert-Butyl (tBu) Ester Groups: These act as protecting groups for three of the four carboxylic acid arms of DOTA. This strategy prevents unwanted side reactions during conjugation and ensures that the chelator's coordination sphere remains available for the metal ion after deprotection.[1][5][7]
-
An N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that readily couples with primary amines (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on a peptide to form a stable amide bond.[4][5]
The use of this compound simplifies the synthesis of DOTA-peptide conjugates by providing a controlled, site-specific attachment point. The workflow involves three primary stages: conjugation of the chelator to the peptide, deprotection of the t-butyl groups under acidic conditions, and subsequent radiolabeling with the desired metallic radionuclide.
Key Applications
-
Diagnostic Imaging (PET/SPECT): Peptides labeled with positron emitters like ⁶⁸Ga or ⁸⁹Zr are used for highly specific imaging of tumors and other disease markers.[5][8][9]
-
Targeted Radionuclide Therapy: When chelated with therapeutic isotopes such as ¹⁷⁷Lu or ⁹⁰Y, DOTA-peptides can deliver a cytotoxic radiation dose directly to target cells, minimizing damage to healthy tissue.[7]
-
MRI Contrast Agents: DOTA can also chelate gadolinium (Gd³⁺) to create targeted MRI contrast agents for enhanced diagnostic imaging.[1][5][10]
Experimental Workflow and Reaction Scheme
The overall process from peptide to a radiolabeled conjugate follows a sequential, multi-step workflow.
Caption: General workflow for peptide labeling using this compound.
Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the coupling of the DOTA-chelator to a peptide containing a primary amine via the NHS ester functionality. The reaction is typically performed in an organic solvent.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Stirring mechanism (e.g., magnetic stirrer)
-
HPLC system for reaction monitoring and purification
Procedure:
-
Dissolve the peptide in anhydrous DMF to a final concentration of approximately 10-20 mg/mL.
-
In a separate vial, dissolve this compound in anhydrous DMF.
-
Add 1.1 to 1.5 molar equivalents of this compound to the peptide solution.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture. DIPEA acts as a non-nucleophilic base to ensure the peptide's primary amine is deprotonated and available for reaction.
-
Stir the reaction mixture at room temperature for 2 to 4 hours. The reaction can also be left overnight if needed.
-
Monitor the reaction progress by analytical HPLC to confirm the formation of the DOTA-tris(tBu)ester-peptide conjugate.
-
Once the reaction is complete, the product can be purified. A common method is precipitation with cold diethyl ether, followed by centrifugation to pellet the product.[11]
-
The crude product is then purified by preparative reverse-phase HPLC (RP-HPLC).[10][12]
-
Lyophilize the pure fractions to obtain the DOTA-tris(tBu)ester-peptide conjugate as a white solid.
| Parameter | Typical Value/Condition | Reference |
| Solvent | Anhydrous DMF or DMSO | [11] |
| Molar Ratio (DOTA:Peptide) | 1.1:1 to 1.5:1 | [11] |
| Base | DIPEA (2-3 equivalents) | [11][13] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 2 - 16 hours | [11][13] |
| Purification | RP-HPLC | [10][12] |
| Table 1: Typical reaction conditions for peptide conjugation. |
Protocol 2: Deprotection of t-Butyl Ester Groups
The t-butyl protecting groups are acid-labile and must be removed to allow for metal chelation. This is achieved using a strong acid, typically trifluoroacetic acid (TFA).
Materials:
-
DOTA-tris(tBu)ester-peptide conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers: Triisopropylsilane (TIS) and Water (H₂O)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the lyophilized DOTA-tris(tBu)ester-peptide conjugate in a reaction vial.
-
Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[3][11][13] TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions with sensitive amino acid residues.
-
Add the cleavage cocktail to the peptide conjugate.
-
Stir the mixture at room temperature for 2.5 to 3 hours.[11][13] Note that prolonged exposure to strong acid can be detrimental to some peptides, so the deprotection time should be optimized if necessary.[4]
-
After deprotection is complete, precipitate the DOTA-peptide conjugate by adding the reaction mixture dropwise to a tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the deprotected product.
-
Wash the pellet with cold diethyl ether 2-3 times to remove residual TFA and scavengers.
-
Dry the final DOTA-peptide conjugate under vacuum. The product can be further purified by RP-HPLC if needed.
Protocol 3: Radiolabeling of DOTA-Peptide Conjugates with Gallium-68
This protocol provides a general method for labeling the deprotected DOTA-peptide with ⁶⁸Ga, a common radionuclide for PET imaging.
Materials:
-
Deprotected DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (e.g., 1 M or 2.5 M, pH 4.5)[3][8]
-
Sterile, metal-free water
-
Heating block or water bath
-
Quality control system (e.g., radio-HPLC or iTLC)
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a sterile reaction vial, dissolve the DOTA-peptide conjugate in sterile water or buffer. A typical amount is 20-50 µg of peptide.[3][8]
-
Add sodium acetate buffer to the peptide solution. The buffer is crucial for adjusting the pH of the final reaction mixture to the optimal range for ⁶⁸Ga chelation, which is between 3.5 and 4.5.[3][8][14]
-
Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.
-
Gently mix and incubate the reaction vial at 85-95°C for 15-20 minutes.[3][8]
-
After incubation, cool the reaction to room temperature.
-
Perform quality control to determine the radiochemical purity (RCP). This is typically done using radio-HPLC or instant thin-layer chromatography (iTLC) to separate the labeled peptide from free, unchelated ⁶⁸Ga.[3][9]
-
The final product can be passed through a sterile filter for in vivo applications.
| Radionuclide | Precursor | pH | Temperature (°C) | Time (min) | Labeling Efficiency (%) | Reference |
| Gallium-68 (⁶⁸Ga) | ⁶⁸GaCl₃ | 3.5 - 5.0 | 85 - 95 | 15 - 20 | > 95 | [3][8][14] |
| Zirconium-89 (⁸⁹Zr) | ⁸⁹ZrCl₄ | 4.5 | 95 | 90 | High | [9] |
| Yttrium-90 (⁹⁰Y) | ⁹⁰YCl₃ | ~4.5 | 80 - 90 | 20 - 30 | > 99 | [14] |
| Lutetium-177 (¹⁷⁷Lu) | ¹⁷⁷LuCl₃ | 4.0 - 4.6 | 80 | 20 | High | [15] |
| Table 2: Summary of radiolabeling conditions for DOTA-peptides. |
Quality Control and Data Interpretation
The success of each step must be verified through analytical techniques.
-
Conjugation & Deprotection: RP-HPLC is used to separate the starting peptide, the protected conjugate, and the final deprotected product based on their differing retention times. Mass spectrometry is used to confirm the identity and purity of the products by verifying their molecular weights.
-
Radiolabeling: Radio-HPLC or iTLC is essential to quantify the radiochemical purity. A high labeling efficiency (>95%) is typically required for clinical applications.[3] Specific activity, the amount of radioactivity per mole of peptide (e.g., in GBq/µmol), is another critical parameter, especially for receptor-based imaging where high specific activity is needed to avoid receptor saturation.[14]
By following these detailed protocols, researchers can reliably produce high-quality, radiolabeled DOTA-peptides for a wide range of applications in research, diagnostics, and therapy.
References
- 1. chempep.com [chempep.com]
- 2. Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. nbinno.com [nbinno.com]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [89Zr]ZrCl4 for Direct Radiolabeling of DOTA-Based Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of a peptide targeted small molecular Gd-DOTA monoamide conjugate for MR molecular imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Proteins with DOTA-tris(tBu)ester NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the conjugation of proteins with DOTA-tris(tBu)ester NHS ester, followed by deprotection and radiolabeling for applications in molecular imaging and targeted radiotherapy.
Introduction
Radiolabeling of proteins, such as antibodies and peptides, is a cornerstone of nuclear medicine and molecular imaging. The bifunctional chelator, this compound, is a key reagent in this process. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic ligand renowned for its ability to form highly stable complexes with a variety of radionuclides.
The this compound derivative offers a strategic approach to protein modification. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein surface, forming a stable amide bond.[1][2] The three tert-butyl (tBu) ester groups protect the carboxylates of the DOTA cage, preventing them from participating in unwanted side reactions during the conjugation step.[2] These protecting groups are subsequently removed under acidic conditions to allow for efficient chelation of a radiometal. This methodology is widely employed for preparing radiolabeled proteins for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy.[2][3]
Overall Experimental Workflow
The process of radiolabeling proteins using this compound can be summarized in four main stages: conjugation, purification of the conjugate, deprotection of the tBu esters, and finally, radiolabeling with the desired radionuclide followed by quality control.
Caption: Overall workflow for protein radiolabeling.
Experimental Protocols
Protocol 1: Conjugation of this compound to Proteins
This protocol details the reaction of the NHS ester with primary amines on the protein.
Materials:
-
Protein of interest (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, HEPES).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
0.1 M Sodium bicarbonate buffer, pH 8.5-9.0.
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to ensure the availability of deprotonated primary amines.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Preparation:
-
Dissolve the this compound in a small volume of anhydrous DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. The molar ratio of the chelator to the protein can be varied (e.g., 10:1 to 100:1) to achieve the desired degree of labeling.[4]
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated this compound and reaction byproducts by passing the reaction mixture through a pre-equilibrated size-exclusion chromatography column.
-
Collect the protein-containing fractions. The purified DOTA(tBu)3-protein conjugate can be stored for future use.
-
Protocol 2: Deprotection of tert-Butyl Esters
This step is crucial to free the carboxyl groups for radiometal chelation.
Materials:
-
Purified DOTA(tBu)3-protein conjugate.
-
Trifluoroacetic acid (TFA).
-
Purification system (e.g., SEC or dialysis) to remove TFA.
Procedure:
-
Lyophilize the purified DOTA(tBu)3-protein conjugate.
-
Resuspend the lyophilized conjugate in neat TFA.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA, for example, by drying under a stream of nitrogen.
-
Resuspend the deprotected DOTA-protein conjugate in a suitable buffer and purify immediately using SEC or dialysis to remove residual TFA.
Protocol 3: Radiolabeling of DOTA-Protein Conjugate with Gallium-68 (⁶⁸Ga)
This protocol is an example for labeling with ⁶⁸Ga, a common PET isotope.[5][6][7]
Materials:
-
Deprotected DOTA-protein conjugate.
-
⁶⁸Ge/⁶⁸Ga generator.
-
0.1 M Sodium acetate (B1210297) buffer, pH 3.5-4.5.[7]
-
Heating block.
-
Radio-TLC or radio-HPLC system for quality control.
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a reaction vial, add 20-50 µg of the DOTA-protein conjugate to 400 µL of sodium acetate buffer.[8]
-
Add the ⁶⁸GaCl₃ eluate to the vial. Adjust the pH of the reaction mixture to between 3.5 and 5.0 if necessary.[8][9]
-
Incubate the reaction mixture at 80-95°C for 15-20 minutes.[7][9]
-
Cool the reaction to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.[5]
Quantitative Data Summary
The efficiency of conjugation and radiolabeling can be assessed by several parameters. The following table summarizes typical quantitative data reported in the literature.
| Parameter | Typical Values | Radionuclide(s) | Biomolecule Type | Reference(s) |
| Chelator to Protein Ratio | 3.8 - 18.3 DOTA/antibody | N/A | Antibody | [4][10] |
| Radiochemical Purity | >95% | ⁶⁸Ga | Peptides | [8] |
| Specific Activity | >250 Ci/mmol (or ~9.25 GBq/nmol) | ⁶⁸Ga | Peptides | [8] |
| Specific Activity | 0.6 GBq/mg | ¹⁷⁷Lu, ⁹⁰Y | Antibody (Rituximab) | [11] |
| Tumor Uptake | 9.3 %ID/g at 72h | ¹⁷⁷Lu | Antibody (Rituximab) | [11] |
%ID/g = percentage of injected dose per gram of tissue.
Visualizations of Key Processes
Amine-Reactive Conjugation Chemistry
The NHS ester of the DOTA derivative reacts with a primary amine on a protein to form a stable amide bond, covalently linking the chelator to the biomolecule.
Caption: NHS ester reaction with a primary amine.
Deprotection and Radiolabeling Process
Following conjugation, the tert-butyl protecting groups are removed, and the resulting DOTA-protein conjugate is incubated with a radiometal, which becomes stably chelated within the DOTA macrocycle.
Caption: Deprotection and radiolabeling steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A facile, water-soluble method for modification of proteins with DOTA. Use of elevated temperature and optimized pH to achieve high specific activity and high chelate stability in radiolabeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT Imaging Using DOTA-tris(tBu)ester NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Photon Emission Computed Tomography (SPECT) is a powerful nuclear medicine imaging technique that provides 3D functional information. The development of targeted radiopharmaceuticals is crucial for enhancing the specificity and efficacy of SPECT imaging. DOTA-tris(tBu)ester NHS ester is a versatile bifunctional chelator widely used in the development of these agents.[1][2][3][4][5] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for stable chelation of SPECT radionuclides, such as Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu), and an N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines on biomolecules like antibodies, peptides, and other targeting ligands.[1][2][4] The tert-butyl ester groups protect the carboxyl groups of the DOTA cage, ensuring stability until deprotection is required for metal binding.[2] This document provides detailed application notes and protocols for the use of this compound in the preparation of radiolabeled conjugates for SPECT imaging.
Diagram 1: Chemical Conjugation
Caption: Covalent bond formation between this compound and a targeting molecule.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Molecule (e.g., Antibody)
This protocol outlines the steps for conjugating the DOTA chelator to an antibody. The molar ratio of DOTA-NHS ester to the antibody is critical and may need optimization to achieve the desired degree of labeling without compromising the antibody's immunoreactivity.[6]
Materials:
-
This compound
-
Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances like Tris or glycine.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Bicarbonate buffer (0.1 M, pH 8.5-9.2) or similar amine-free buffer with elevated pH.[7]
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filtration devices for purification.[7][8]
-
Spectrophotometer for protein concentration determination.
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers or stabilizers like BSA, it must be purified. This can be achieved by buffer exchange using centrifugal filtration devices or dialysis against bicarbonate buffer.[8] Adjust the final antibody concentration to 1-5 mg/mL.[8][]
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 1-10 mg/mL.[8]
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove unreacted DOTA-NHS ester and byproducts by purifying the reaction mixture using an SEC column pre-equilibrated with a suitable buffer (e.g., 0.2 M ammonium (B1175870) acetate (B1210297) buffer, pH 5.5).[7] Alternatively, use centrifugal filtration devices.
-
Collect the fractions containing the purified DOTA-conjugated antibody.
-
-
Characterization:
Protocol 2: Deprotection of tert-Butyl Esters (if required prior to radiolabeling)
In many instances, the deprotection of the tert-butyl esters occurs concurrently with radiolabeling under acidic conditions and elevated temperatures. However, if a separate deprotection step is desired, the following protocol can be used.
Materials:
-
DOTA(tBu)₃-conjugated molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon gas stream
Procedure:
-
Dissolve the DOTA(tBu)₃-conjugated molecule in a solution of TFA and DCM (e.g., 1:1 v/v).
-
Incubate at room temperature for 1-2 hours.
-
Evaporate the solvent under a stream of nitrogen or argon.
-
Re-dissolve the deprotected conjugate in a suitable buffer for radiolabeling.
Protocol 3: Radiolabeling of DOTA-conjugated Molecule with ¹¹¹In or ¹⁷⁷Lu
This protocol describes the radiolabeling of the DOTA-conjugated antibody with SPECT radionuclides. Optimal labeling conditions, particularly pH and temperature, are crucial for high radiochemical yield and purity.[11][12]
Materials:
-
DOTA-conjugated antibody
-
¹¹¹InCl₃ or ¹⁷⁷LuCl₃ solution
-
Metal-free ammonium acetate or sodium acetate buffer (0.1-0.2 M, pH 4.0-5.5).[7][11][12]
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase (e.g., 50 mM DTPA, pH 5) for quality control.
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Reaction Setup:
-
Incubation:
-
Quenching (Optional): To stop the reaction and chelate any remaining free radionuclide, a small volume of 50 mM DTPA or EDTA solution can be added.[7]
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the radiolabeled conjugate can be purified using SEC.
-
Quality Control:
Diagram 2: Experimental Workflow
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. furthlab.xyz [furthlab.xyz]
- 10. Evaluation of 111In-DOTA-5D3, a Surrogate SPECT Imaging Agent for Radioimmunotherapy of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DOTA-tris(tBu)ester NHS Ester in Targeted Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radiotherapy is a promising therapeutic modality that delivers cytotoxic radiation to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radionuclide to a targeting moiety, such as a monoclonal antibody or a peptide, that specifically binds to tumor-associated antigens or receptors. A critical component in the design of these radioimmunoconjugates is the chelator, a molecule that stably binds the therapeutic radionuclide. DOTA-tris(tBu)ester NHS ester is a widely used bifunctional chelator that plays a pivotal role in the development of targeted radiopharmaceuticals.[1]
The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is renowned for its ability to form highly stable complexes with a variety of radiometals, including the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).[2][3][4] The tris(tBu)ester modification protects three of the four carboxylic acid groups of DOTA, preventing them from participating in unwanted side reactions during the conjugation process. The single free carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides to form a stable amide bond. This strategic design allows for a controlled and efficient conjugation process, leading to the formation of well-defined radioimmunoconjugates.
These application notes provide an overview of the use of this compound in targeted radiotherapy, along with detailed protocols for antibody conjugation, radiolabeling with ¹⁷⁷Lu, and quality control measures.
Key Applications
-
Bioconjugation: The NHS ester functionality allows for the covalent attachment of the DOTA chelator to a wide range of biomolecules, including monoclonal antibodies (e.g., trastuzumab), antibody fragments, and peptides.[2][5]
-
Targeted Radiotherapy: Once conjugated and the tert-butyl protecting groups are removed, the DOTA moiety can be radiolabeled with therapeutic radionuclides like ¹⁷⁷Lu. The resulting radioimmunoconjugate can then be used to deliver a cytotoxic payload to tumor cells.
-
Theranostics: The DOTA chelator can also form stable complexes with diagnostic radionuclides such as Gallium-68 (⁶⁸Ga). This dual functionality enables a "theranostic" approach, where the same targeting molecule can be used for both imaging (to select patients and monitor treatment) and therapy.
Mechanism of Action: Targeting the HER2 Signaling Pathway
A prominent example of targeted radiotherapy is the use of ¹⁷⁷Lu-labeled trastuzumab to target HER2-positive breast cancer. Trastuzumab is a monoclonal antibody that binds to the extracellular domain of the human epidermal growth factor receptor 2 (HER2). Overexpression of HER2 is a driver of tumor growth and is observed in a significant portion of breast cancers.
The binding of ¹⁷⁷Lu-DOTA-trastuzumab to HER2 on the surface of cancer cells initiates a cascade of events leading to cell death. The primary mechanism of action is the delivery of localized β-particle radiation from the decay of ¹⁷⁷Lu. These high-energy electrons induce DNA double-strand breaks and generate reactive oxygen species, ultimately leading to apoptosis and cell cycle arrest.
Furthermore, the binding of the antibody itself can disrupt HER2 signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[6] This dual mechanism of radiation-induced cytotoxicity and disruption of oncogenic signaling enhances the therapeutic efficacy of the radioimmunoconjugate.
Experimental Protocols
Conjugation of this compound to Trastuzumab
This protocol describes the conjugation of this compound to the monoclonal antibody trastuzumab. The NHS ester reacts with primary amine groups on the antibody, primarily the ε-amino group of lysine residues.
Materials:
-
Trastuzumab (Herceptin®)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange trastuzumab into 0.1 M sodium bicarbonate buffer (pH 8.5) using a PD-10 desalting column or dialysis.
-
Adjust the concentration of trastuzumab to 5-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound solution to the trastuzumab solution. The molar ratio of this compound to antibody is a critical parameter and should be optimized. A starting point is a 20:1 to 50:1 molar excess of the chelator.[6]
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the Immunoconjugate:
-
Remove unconjugated this compound and other small molecules by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization of the Immunoconjugate:
-
Determine the protein concentration of the purified DOTA-trastuzumab conjugate using a spectrophotometer at 280 nm.
-
Determine the number of DOTA molecules conjugated per antibody molecule. This can be achieved using various methods, including MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.
-
Quantitative Data for Conjugation:
| Molar Ratio (DOTA-NHS:Antibody) | Antibody | Average No. of Chelators per Antibody | Reference |
| 20:1 | Trastuzumab F(ab')₂ | 5.03 ± 1.5 | [6] |
| 50:1 | Rituximab | 11.01 ± 2.64 | [7] |
| 100:1 | Rituximab | ~18 | [8] |
| 10:1 (SCN-DOTA) | Rituximab | ~5 | [8] |
Deprotection of tert-Butyl Esters (Optional)
In many protocols, the deprotection of the tert-butyl esters occurs in situ during the radiolabeling step, which is performed under acidic conditions. However, if a separate deprotection step is required, it can be performed using trifluoroacetic acid (TFA).
Caution: This procedure should be performed in a fume hood with appropriate personal protective equipment.
Procedure:
-
Lyophilize the purified DOTA(tBu)₃-trastuzumab conjugate.
-
Resuspend the lyophilized conjugate in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Incubate for 2-4 hours at room temperature.
-
Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.
-
Resuspend the deprotected DOTA-trastuzumab conjugate in a suitable buffer and purify using a PD-10 column.
Radiolabeling of DOTA-Trastuzumab with Lutetium-177
This protocol describes the radiolabeling of the DOTA-trastuzumab conjugate with ¹⁷⁷Lu.
Materials:
-
DOTA-trastuzumab conjugate
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Ammonium (B1175870) Acetate (B1210297) Buffer (0.2 M, pH 5.5)
-
Gentisic acid or Ascorbic acid (radioprotectant, optional)
-
Heating block or water bath
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Sodium Citrate (B86180) solution (0.1 M, pH 5.5)
-
Radio-TLC scanner
Procedure:
-
Reaction Setup:
-
In a sterile, pyrogen-free reaction vial, add the DOTA-trastuzumab conjugate (typically 0.5-1 mg).
-
Add ammonium acetate buffer to maintain the pH between 5.0 and 5.5.
-
If desired, add a radioprotectant such as gentisic acid or ascorbic acid to minimize radiolysis.
-
-
Radiolabeling:
-
Add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Incubate the reaction mixture at 37-42°C for 30-60 minutes. Some protocols may use higher temperatures (up to 95°C) for shorter durations, but this should be optimized to avoid antibody denaturation.
-
-
Quenching (Optional):
-
To complex any remaining free ¹⁷⁷Lu, a small amount of a DTPA solution (e.g., 50 mM) can be added after the incubation period.
-
-
Purification of the Radioimmunoconjugate:
-
If necessary, purify the ¹⁷⁷Lu-DOTA-trastuzumab from unreacted ¹⁷⁷Lu using a PD-10 desalting column equilibrated with a suitable buffer (e.g., PBS with 0.1% BSA).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using ITLC. Spot the sample on an ITLC strip and develop it with 0.1 M sodium citrate solution (pH 5.5). In this system, ¹⁷⁷Lu-DOTA-trastuzumab remains at the origin (Rf = 0), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).
-
The RCP should be ≥ 95%.[9]
-
Quantitative Data for ¹⁷⁷Lu Radiolabeling:
| Parameter | Value | Reference |
| Reaction Conditions | ||
| pH | 5.0 - 5.5 | |
| Temperature | 37 °C | |
| Incubation Time | 30 - 90 min | |
| Outcome | ||
| Radiochemical Purity (RCP) | >95% | [9] |
| Specific Activity | ~600 MBq/mg | [9] |
| In Vitro Stability (in human serum at 37°C) | ||
| 24 hours | >90% | [2] |
| 96 hours | ~85% | [4] |
| 7 days | ~80% | [2] |
Experimental Workflow and Quality Control
The development of a radioimmunoconjugate for targeted radiotherapy involves a multi-step process, from the initial conjugation to the final quality control of the radiolabeled product.
Key Quality Control Assays:
-
Radiochemical Purity: As described in the radiolabeling protocol, ITLC is a common and effective method to determine the percentage of the radionuclide that is successfully incorporated into the immunoconjugate.
-
In Vitro Stability: The stability of the radioimmunoconjugate is assessed by incubating it in human serum or plasma at 37°C for several days and measuring the RCP at different time points. This provides an indication of how stable the complex will be in vivo.
-
Immunoreactivity: The biological activity of the radioimmunoconjugate is evaluated by determining its ability to bind to its target antigen. This is typically done using a cell-based assay with antigen-positive and antigen-negative cell lines. The percentage of the radioimmunoconjugate that can bind to the target cells is a measure of its immunoreactivity.
Conclusion
This compound is a versatile and indispensable tool in the development of targeted radiopharmaceuticals. Its well-defined chemistry allows for the efficient and controlled conjugation of the DOTA chelator to targeting biomolecules. The subsequent radiolabeling with therapeutic radionuclides like ¹⁷⁷Lu enables the creation of potent radioimmunoconjugates for the treatment of various cancers. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working in this exciting and rapidly advancing field. Adherence to rigorous experimental procedures and thorough quality control are paramount to ensure the safety and efficacy of these novel therapeutic agents.
References
- 1. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. www-pub.iaea.org [www-pub.iaea.org]
Protocol for the Deprotection of DOTA-tris(tBu)ester: Application Notes for Researchers
Introduction
DOTA-tris(tBu)ester (1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid) is a pivotal bifunctional chelator in the development of radiopharmaceuticals and other targeted molecular imaging agents.[1] The tert-butyl ester protecting groups provide strategic control over the reactivity of the DOTA core during the synthesis and conjugation to biomolecules.[1] The final and critical step before radiolabeling is the quantitative removal of these acid-labile tert-butyl esters to yield the free carboxylate arms necessary for efficient metal chelation. This document provides detailed protocols for the deprotection of DOTA-tris(tBu)ester, including reaction conditions, analytical monitoring, and purification procedures.
Deprotection Methodologies
The most common and efficient method for the deprotection of DOTA-tris(tBu)ester is acid-mediated hydrolysis, primarily using trifluoroacetic acid (TFA). Formic acid has also been reported as a milder alternative.
Trifluoroacetic Acid (TFA) Based Deprotection
TFA is a strong acid that effectively cleaves the tert-butyl esters, yielding the desired DOTA product and gaseous isobutylene (B52900) as a byproduct. The reaction is typically performed in the presence of a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to prevent side reactions.
Typical Reaction Conditions:
| Reagent/Solvent System | Temperature | Time | Reported Yield | Reference |
| 1:1 TFA/Dichloromethane (DCM) | Room Temperature | 5 hours | 90-99% | N/A |
| 95:2.5:2.5 TFA/Triisopropylsilane (TIS)/Water (H₂O) | Room Temperature | 2-4 hours | >95% | [2] |
| 80% TFA in Dichloromethane (DCM) | Room Temperature | 2-6 hours | >90% | [3] |
Formic Acid Based Deprotection
For substrates that may be sensitive to the harsh conditions of neat TFA, formic acid can be employed as a milder deprotecting agent.
Typical Reaction Conditions:
| Reagent/Solvent System | Temperature | Time | Reported Yield | Reference |
| Formic Acid (neat) | Room Temperature | 12-24 hours | Quantitative (>95%) | [3] |
Experimental Protocols
General Protocol for TFA Deprotection
This protocol is a general guideline and may require optimization based on the specific DOTA-conjugated substrate.
Materials:
-
DOTA-tris(tBu)ester conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, recommended for peptide conjugates)
-
Water (deionized)
-
Diethyl ether, cold
-
Nitrogen or Argon gas
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the DOTA-tris(tBu)ester conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the deprotection cocktail. For a standard reaction, a mixture of 95% TFA, 2.5% TIS, and 2.5% water is effective.[2] For a simpler approach, a 1:1 mixture of TFA and DCM can be used.
-
Add the deprotection cocktail to the dissolved conjugate. The final concentration of the conjugate should be in the range of 10-50 mg/mL.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using HPLC or ¹H NMR (see Section 4 for details). The reaction is typically complete within 2-6 hours.
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The crude product is often obtained as an oil or a solid residue. To precipitate the deprotected product, add cold diethyl ether to the residue and vortex or sonicate.
-
Collect the precipitate by centrifugation and decant the ether. Repeat the ether wash 2-3 times to remove residual TFA and scavengers.
-
Dry the final product under vacuum.
Analytical Monitoring and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring the progress of the deprotection reaction by separating the starting material (DOTA-tris(tBu)ester) from the fully deprotected product (DOTA).
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or 220 nm[2] |
| Column Temperature | 25-30 °C |
Expected Results: The DOTA-tris(tBu)ester, being more hydrophobic due to the tert-butyl groups, will have a longer retention time than the fully deprotected and more polar DOTA product. The reaction can be considered complete when the peak corresponding to the starting material is no longer observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a straightforward method to confirm the complete removal of the tert-butyl protecting groups.
Procedure:
-
Acquire a ¹H NMR spectrum of the starting DOTA-tris(tBu)ester conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A characteristic singlet peak corresponding to the 27 protons of the three tert-butyl groups will be observed around 1.4-1.5 ppm.
-
After the deprotection reaction, acquire a ¹H NMR spectrum of the purified product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The complete disappearance of the singlet at ~1.4-1.5 ppm indicates the successful removal of all three tert-butyl ester groups.[3]
Visual Representations
Chemical Deprotection Pathway
Caption: Chemical transformation of DOTA-tris(tBu)ester to DOTA.
Experimental Workflow
Caption: Step-by-step workflow for the deprotection of DOTA-tris(tBu)ester.
Conclusion
The successful deprotection of DOTA-tris(tBu)ester is a critical step in the synthesis of DOTA-based radiopharmaceuticals and imaging agents. The protocols outlined in this document provide a comprehensive guide for researchers to achieve efficient and quantifiable deprotection. Careful monitoring of the reaction by HPLC and NMR is essential to ensure complete removal of the protecting groups, which is paramount for subsequent successful metal chelation.
References
- 1. HPLC Separation of DOTA and DO3A on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of DOTA and DO3A MS- compatible mobile phase | SIELC Technologies [sielc.com]
Application Notes and Protocols for DOTA-tris(tBu)ester NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-tris(tBu)ester NHS ester is a bifunctional chelator widely used in bioconjugation, particularly for the development of targeted imaging and therapeutic agents. The molecule features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with three of its carboxylic acid groups protected as tert-butyl (tBu) esters. The fourth carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules such as peptides, antibodies, and other proteins to form stable amide bonds. The tBu protecting groups can be subsequently removed under acidic conditions to allow for efficient chelation of various metal ions, including radionuclides like ⁶⁸Ga, ¹⁷⁷Lu, and ⁶⁴Cu, for use in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radiotherapy.
These application notes provide detailed protocols for the conjugation of this compound to primary amines, purification of the resulting conjugates, and subsequent deprotection and radiolabeling. It also includes quantitative data on the effects of conjugation on biomolecule activity and illustrative diagrams of relevant biological pathways.
Data Presentation
Table 1: Effect of this compound to Antibody Molar Ratio on Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of DOTA molecules conjugated per antibody, can be controlled by varying the initial molar ratio of the this compound to the antibody. While the optimal ratio should be determined empirically for each specific antibody, the following table provides representative data on how the initial molar ratio can influence the final DOL.
| Initial Molar Ratio (DOTA-NHS : Antibody) | Approximate Degree of Labeling (DOL) | Reference |
| 5:1 | 1 - 2 | Empirical starting point |
| 10:1 | 3 - 5 | [1] |
| 20:1 | 6 - 8 | [2] |
| 50:1 | > 10 | [2] |
Note: The actual DOL can be influenced by factors such as antibody concentration, pH, reaction time, and temperature.
Table 2: Impact of DOTA Conjugation on Antibody Biodistribution
The number of DOTA molecules conjugated to an antibody can significantly impact its pharmacokinetic properties, including tumor uptake and clearance from non-target organs like the liver. The following data summarizes the biodistribution of a radiolabeled anti-TEM-1 fusion protein antibody (1C1m-Fc) conjugated with varying numbers of DOTA units in a tumor-bearing mouse model 24 hours post-injection.[2]
| Number of DOTA per Antibody | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood Clearance (%ID/g) |
| 1 | 18.8 ± 1.5 | ~5 | 10.2 ± 0.6 |
| 2.5 | 18.8 ± 1.5 | ~7 | ~8 |
| 3 | 18.8 ± 1.5 | ~8 | ~7 |
| 6 | ~10 | ~15 | ~4 |
| 8 | ~7 | ~20 | ~3 |
| 11 | 5.3 ± 1.6 | ~35 | 2.2 ± 0.7 |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating this compound to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody of interest (in a primary amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Centrifugal filter units (with appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified first. This can be achieved by buffer exchange using a centrifugal filter unit or dialysis against the Conjugation Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in cold Conjugation Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing. Refer to Table 1 for guidance on molar ratios to achieve a target DOL.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the DOTA-Antibody Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with PBS.
-
Alternatively, use centrifugal filter units to exchange the buffer and remove small molecule impurities.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
The Degree of Labeling (DOL) can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody.
-
Protocol 2: Deprotection of tBu Groups from DOTA-Conjugate
This protocol describes the removal of the tert-butyl protecting groups from the DOTA-conjugated biomolecule to enable metal chelation.
Materials:
-
DOTA(tBu)₃-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (for peptides/small molecules) or neat TFA (for antibodies)
-
Diethyl ether (for precipitation)
-
PBS (for antibodies)
Procedure for Peptides/Small Molecules:
-
Dissolve the DOTA(tBu)₃-conjugated peptide in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge to pellet the product and wash with cold diethyl ether.
-
Dry the deprotected DOTA-peptide conjugate under vacuum.
Procedure for Antibodies:
-
Carefully add neat TFA to the lyophilized DOTA(tBu)₃-conjugated antibody to achieve a concentration of approximately 10-20 mg/mL.
-
Incubate on ice for 30-60 minutes.
-
Neutralize the reaction by slowly adding the TFA-antibody mixture to a vigorously stirred, ice-cold PBS buffer.
-
Purify the deprotected DOTA-antibody conjugate immediately using size-exclusion chromatography or a centrifugal filter unit with PBS as the buffer.
Protocol 3: Radiolabeling of DOTA-Conjugate with Gallium-68 (⁶⁸Ga)
This protocol provides a general method for radiolabeling a deprotected DOTA-conjugated biomolecule with ⁶⁸Ga.
Materials:
-
Deprotected DOTA-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Sterile reaction vial
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add the deprotected DOTA-conjugated biomolecule (typically 10-50 µg) dissolved in sterile water.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 90-95°C for 5-15 minutes.
-
After incubation, the radiolabeled conjugate can be purified using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-DOTA-conjugate with ethanol.
-
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
Visualizations
Experimental Workflow for Antibody Conjugation and Radiolabeling
Caption: Workflow for antibody conjugation, deprotection, and radiolabeling.
Signaling Pathway: HER2 Targeted Therapy with DOTA-Trastuzumab
DOTA can be conjugated to Trastuzumab, a monoclonal antibody that targets the HER2 receptor, for use in radioimmunotherapy. The binding of DOTA-Trastuzumab to HER2 can inhibit downstream signaling pathways that promote cell proliferation and survival.
Caption: HER2 signaling pathway and inhibition by DOTA-Trastuzumab.
Signaling Pathway: Somatostatin (B550006) Receptor Targeted Therapy
DOTA-conjugated somatostatin analogues (e.g., DOTA-TATE, DOTA-TOC) are used for imaging and therapy of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). Binding of the DOTA-peptide to SSTRs can lead to receptor-mediated internalization and inhibition of cell proliferation.
Caption: Somatostatin receptor signaling and the effect of DOTA-peptides.
References
- 1. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]
- 2. A comprehensive analysis of Trastuzumab-induced signaling suggests the role of HER2 in several cell processes and highlights alternative targets for HER2- positive breast cancer therapy | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
Application Notes and Protocols: DOTA-tris(tBu)ester NHS Ester in Theranostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-tris(tBu)ester NHS ester is a key bifunctional chelator in the development of theranostic agents, which integrate diagnostic imaging and radionuclide therapy.[1][2][3] Its structure comprises two essential components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle and an N-hydroxysuccinimide (NHS) ester. The DOTA cage is capable of stably chelating a variety of radiometals, including diagnostic positron emitters like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) and therapeutic beta- or alpha-emitters such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac). The NHS ester group facilitates covalent conjugation to primary amines on biomolecules, such as peptides and antibodies, enabling the targeted delivery of radioactivity to cancer cells. The tert-butyl (tBu) ester groups are protecting groups on the DOTA carboxylates that are typically removed after conjugation to allow for efficient radiometal chelation. This document provides detailed application notes and experimental protocols for the use of this compound in the development of theranostic agents.
Key Applications in Theranostics
The primary application of this compound is the creation of radiolabeled biomolecules for cancer imaging and therapy. By conjugating this chelator to a targeting vector (e.g., a peptide or antibody that specifically binds to a tumor-associated antigen), researchers can develop agents that:
-
Diagnose and stage cancer: Using PET or SPECT imaging with diagnostic radionuclides like ⁶⁸Ga.
-
Deliver targeted radiotherapy: By chelating therapeutic radionuclides such as ¹⁷⁷Lu.
-
Monitor therapeutic response: By imaging changes in tumor targeting before, during, and after therapy.
This "theranostic pair" approach, where the same targeting molecule is used for both diagnosis and therapy, is a cornerstone of personalized medicine in oncology.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of prominent DOTA-conjugated theranostic agents.
Table 1: Radiolabeling Efficiency and Specific Activity
| Targeting Molecule | Radionuclide | Radiolabeling Yield (%) | Specific Activity | Reference(s) |
| DOTA-TATE | ⁶⁸Ga | >99% | 63 ± 13 GBq/µmol | [4][5] |
| DOTA-TATE | ⁶⁸Ga | ~60% | 491 ± 204 GBq/µmol | [6] |
| DOTA-TATE | ¹⁷⁷Lu | 99% ± 1% | 40.0 MBq/µg | [7] |
| PSMA-617 | ⁶⁸Ga | 97% ± 1% | 418 ± 15 MBq/nmol | [8] |
| PSMA-617 | ¹⁷⁷Lu | >97% | Up to 10 MBq/nmol | [9] |
| PSMA-I&T | ⁶⁸Ga | 67% ± 10% | 20.4 GBq/mmol | [10] |
| PSMA-I&T | ¹⁷⁷Lu | 99.0% ± 1.0% | 59.9 GBq/mmol | [10] |
Table 2: In Vitro Binding Affinity
| Targeting Molecule | Cell Line | Parameter | Value (nM) | Reference(s) |
| Ga-DOTA-TATE | hsst2-expressing cells | IC₅₀ | 1-10 | [11] |
| Cu-DOTA-Y3-TATE | AR42J | IC₅₀ | 1.78 | [12] |
| ⁿᵃᵗLu-DOTA-ST8950 | SST2-expressing cells | IC₅₀ | 0.37 | [13] |
| PSMA-617 | LNCaP | Kᵢ | 2.34 ± 2.94 | [14] |
| Ga-PSMA-I&T | LNCaP | IC₅₀ | 2.3 ± 1.4 | [10] |
| Lu-PSMA-I&T | LNCaP | IC₅₀ | 3.6 ± 0.6 | [10] |
Table 3: In Vivo Biodistribution in Preclinical Models (% Injected Dose per Gram - %ID/g)
| Radiotracer | Model | Tumor | Kidney | Liver | Spleen | Blood (1h) | Reference(s) |
| ¹⁷⁷Lu-DOTA-TATE | NCI-H69 xenograft (24h) | 3.7 | 1.5 | 0.5 | 0.2 | 0.1 | [15][16] |
| ¹⁷⁷Lu-DOTA-TATE | AR42J xenograft (96h) | ~15 | ~5 | ~0.5 | ~0.2 | <0.1 | [17] |
| ⁶⁸Ga-PSMA-11 | PC-3 PIP xenograft (1h) | 7.13 ± 3.54 | 26.12 ± 2.74 | 1.54 ± 0.40 | 1.04 ± 0.28 | 2.44 ± 0.48 | [18] |
| ¹⁷⁷Lu-PSMA-617 | PC-3 PIP xenograft (2h) | 45-49 | ~60 | ~1 | ~0.5 | <0.5 | [9] |
| ⁶⁸Ga-PSMA-I&T | LNCaP xenograft (1h) | 7.9 ± 1.8 | 2.7 ± 0.6 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.5 ± 0.1 | [10] |
| ¹⁷⁷Lu-PSMA-I&T | LNCaP xenograft (24h) | 15.6 ± 5.1 | 1.2 ± 0.5 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | [10] |
| ¹¹¹In-DOTA-Trastuzumab | HER2+ xenograft (48h) | ~4.1 | ~3 | ~2.5 | ~13 | ~10 | [19] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb), such as Trastuzumab.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances.
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
PD-10 desalting column (or equivalent size-exclusion chromatography system)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.5) using a PD-10 desalting column to remove any amine-containing stabilizers.
-
Determine the antibody concentration using a spectrophotometer (A280, using the appropriate extinction coefficient). Adjust the concentration to 5-10 mg/mL.
-
-
This compound Solution Preparation:
-
Just before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution at a molar ratio of 10-20 fold excess of the chelator to the antibody.
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the DOTA-Antibody Conjugate:
-
Purify the DOTA-antibody conjugate from excess, unreacted this compound using a PD-10 desalting column equilibrated with metal-free 0.25 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).
-
Collect fractions and determine the protein concentration of each fraction. Pool the fractions containing the antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the number of DOTA molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a radiometal titration assay.
-
Assess the immunoreactivity of the DOTA-antibody conjugate to ensure that the conjugation process has not compromised its binding affinity.
-
Protocol 2: Deprotection of tBu groups and Radiolabeling of DOTA-Peptide with ⁶⁸Ga
This protocol outlines the deprotection of the tert-butyl esters and subsequent radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga for PET imaging.
Materials:
-
DOTA(tBu)₃-peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Cation exchange cartridge (e.g., SCX)
-
5 M NaCl / 0.1 M HCl solution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Metal-free water
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Deprotection of tBu Esters:
-
Dissolve the DOTA(tBu)₃-peptide conjugate in a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Stir the reaction at room temperature for 2-4 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the deprotected DOTA-peptide by HPLC.
-
-
⁶⁸Ga Elution and Concentration:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Pass the eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Wash the cartridge with metal-free water.
-
Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl / 0.1 M HCl solution into a reaction vial.
-
-
Radiolabeling Reaction:
-
To the reaction vial containing the concentrated ⁶⁸Ga³⁺, add the deprotected DOTA-peptide (10-20 µg) dissolved in metal-free water.
-
Add sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the ⁶⁸Ga-DOTA-peptide using radio-TLC or radio-HPLC. A typical radio-TLC system uses ITLC-SG strips with a mobile phase of 1 M ammonium acetate:methanol (1:1), where the radiolabeled peptide remains at the origin and free ⁶⁸Ga moves with the solvent front.
-
The final product should have an RCP of >95%.
-
Protocol 3: Radiolabeling of DOTA-Antibody with ¹⁷⁷Lu
This protocol is for the therapeutic radiolabeling of a DOTA-conjugated antibody with ¹⁷⁷Lu.
Materials:
-
DOTA-antibody conjugate
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
0.25 M Ammonium acetate buffer (pH 5.5)
-
Gentisic acid or ascorbic acid (radioprotectant)
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile reaction vial, add the DOTA-antibody conjugate (e.g., 1 mg).
-
Add ammonium acetate buffer to maintain a pH of 5.0-5.5.
-
Add a radioprotectant such as gentisic acid or ascorbic acid to minimize radiolysis.
-
-
Radiolabeling:
-
Add the required amount of ¹⁷⁷LuCl₃ to the reaction vial.
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC (e.g., ITLC-SG with DTPA solution as the mobile phase, where ¹⁷⁷Lu-DOTA-antibody remains at the origin and free ¹⁷⁷Lu moves with the solvent front).
-
The final product should have a radiochemical purity >95%.
-
If necessary, the product can be purified using a size-exclusion column.
-
Protocol 4: In Vitro Cell Binding Assay
This protocol is to determine the binding affinity of a radiolabeled theranostic agent to cancer cells.
Materials:
-
Target cancer cells (expressing the antigen of interest)
-
Radiolabeled DOTA-conjugate
-
Binding buffer (e.g., PBS with 1% BSA)
-
Non-radiolabeled ("cold") DOTA-conjugate for competition
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Plate a known number of cells (e.g., 1 x 10⁵ cells/well) in a multi-well plate and allow them to adhere.
-
-
Saturation Binding Assay:
-
Add increasing concentrations of the radiolabeled DOTA-conjugate to the cells.
-
Incubate at 4°C for 1-2 hours to reach equilibrium.
-
Wash the cells with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Plot the bound radioactivity versus the concentration of the radiolabeled ligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competitive Binding Assay:
-
Incubate the cells with a fixed concentration of the radiolabeled DOTA-conjugate and increasing concentrations of the non-radiolabeled DOTA-conjugate.
-
Follow the incubation and washing steps as in the saturation assay.
-
Measure the bound radioactivity and plot it against the concentration of the non-radiolabeled competitor to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding).
-
Protocol 5: In Vivo Biodistribution Study
This protocol describes a typical biodistribution study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
Radiolabeled DOTA-conjugate
-
Saline for injection
-
Syringes and needles
-
Dissection tools
-
Gamma counter
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice.
-
-
Injection:
-
Inject a known amount of the radiolabeled DOTA-conjugate intravenously (e.g., via the tail vein).
-
-
Biodistribution Time Points:
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a group of mice (n=3-5 per group).
-
-
Organ Harvesting:
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Radioactivity Measurement:
-
Weigh each organ/tissue and measure the radioactivity in a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the mean %ID/g and standard deviation for each organ/tissue at each time point.
-
Analyze tumor-to-organ ratios to assess targeting specificity.
-
Conclusion
This compound is a versatile and indispensable tool for the development of targeted theranostic agents. The protocols provided herein offer a framework for the conjugation and radiolabeling of biomolecules for preclinical and potentially clinical applications. Careful optimization of each step, from conjugation to quality control, is crucial for the successful development of safe and effective theranostic radiopharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 4. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 44Sc-PSMA-617 for radiotheragnostics in tandem with 177Lu-PSMA-617—preclinical investigations in comparison with 68Ga-PSMA-11 and 68Ga-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical Evaluation of a Tailor-Made DOTA-Conjugated PSMA Inhibitor with Optimized Linker Moiety for Imaging and Endoradiotherapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the Anti-Tumour Activity of the Somatostatin Receptor (SST) Antagonist [177Lu]Lu-Satoreotide Tetraxetan and the Agonist [177Lu]Lu-DOTA-TATE in Mice Bearing AR42J SST2-Positive Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
DOTA-tris(tBu)ester NHS Ester Technical Support Center
<
Welcome to the technical support center for DOTA-tris(tBu)ester NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the hydrolysis of this critical reagent during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional chelator used extensively in the fields of radiopharmaceuticals and molecular imaging.[1][2] Its DOTA core is excellent for chelating metal ions, particularly lanthanides, for techniques like PET, SPECT, and MRI.[1][3][4] The N-hydroxysuccinimide (NHS) ester is a reactive group that efficiently forms stable amide bonds with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on biomolecules such as antibodies, peptides, and amine-modified oligonucleotides.[1][5] The tert-butyl (tBu) ester groups are protecting groups that prevent the DOTA carboxyl groups from unwanted reactions until they are intentionally removed for metal binding.[3]
Q2: What is NHS ester hydrolysis and why is it a major problem?
Hydrolysis is a chemical reaction where the NHS ester reacts with water.[6] This reaction is the primary competitor to the desired conjugation reaction with your target biomolecule.[6][7] The product of hydrolysis is a DOTA-tris(tBu)ester with a simple carboxylic acid group, which is no longer reactive towards amines.[6] This significantly reduces the efficiency and yield of your final conjugate, wasting valuable reagents and time.[6]
Q3: What are the critical factors that influence the rate of NHS ester hydrolysis?
Several factors significantly accelerate the rate of hydrolysis:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically at alkaline pH.[5][6] While a basic environment is needed for the amine to be reactive, a pH that is too high will favor hydrolysis over conjugation.[8][9][10]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]
-
Time in Aqueous Solution: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[6] Aqueous solutions of NHS esters should be used immediately after preparation.[8]
-
Moisture: Exposure to moisture, even from condensation when removing the reagent from cold storage, can cause hydrolysis of the solid compound.[3][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolyzed NHS Ester: The reagent may have been compromised by moisture during storage or the stock solution was prepared too far in advance. | • Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[11]• Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[8][12]• Use fresh, high-quality reagent.[13] |
| 2. Incorrect Reaction pH: The pH of the reaction buffer is too high, causing rapid hydrolysis, or too low, leading to protonated, non-reactive amines. | • The optimal pH for NHS ester coupling is a compromise, typically between pH 8.3-8.5 .[8][9][10]• Use amine-free buffers such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[8][9]• Avoid buffers containing primary amines like Tris, as they compete in the reaction.[7][9] | |
| 3. Inactive Biomolecule: The primary amines on the target molecule are not accessible or are in a protonated state. | • Ensure your biomolecule is dissolved in the correct reaction buffer (pH 8.3-8.5) prior to adding the NHS ester.[8][9]• Confirm the concentration and purity of your target biomolecule. | |
| Inconsistent Results | 1. pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can acidify the reaction mixture over time, changing the reaction conditions. | • For large-scale or long reactions, monitor the pH or use a more concentrated buffer to maintain the optimal pH.[8][9][10] |
| 2. Poor Reagent Dissolution: The NHS ester is not fully dissolved in the organic solvent before being added to the aqueous reaction mixture. | • Ensure the this compound is completely dissolved in high-quality, anhydrous DMSO or DMF before adding it to the protein solution.[8][12] Use fresh, amine-free DMF.[8][9] | |
| No Conjugation Detected | 1. Completely Hydrolyzed Reagent: The reagent was fully hydrolyzed before the reaction. | • Perform a quality control test to check the reactivity of your NHS ester (see Protocol 2 below). |
| 2. Wrong Buffer Composition: Use of an amine-containing buffer (e.g., Tris, glycine) quenched the reaction. | • Always use a recommended amine-free buffer for the conjugation step.[7] Tris or glycine (B1666218) can be added at the end to intentionally quench the reaction.[5][7] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH. As the pH increases, the half-life of the reactive ester decreases significantly.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7][14] |
| 8.0 | 25 (RT) | ~210 minutes[15] |
| 8.5 | 25 (RT) | ~180 minutes[15] |
| 8.6 | 4 | 10 minutes[7][14] |
| 9.0 | 25 (RT) | ~125 minutes[15] |
Table data is representative of typical NHS esters and illustrates the trend of decreasing stability with increasing pH.
Key Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein/Antibody
This protocol provides a general guideline for conjugating the chelator to primary amines on a protein or antibody.
Materials:
-
This compound
-
Protein/Antibody in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-7.4)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3-8.5[8][9]
-
Anhydrous Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0[5]
-
Purification equipment (e.g., desalting column, SEC)
Procedure:
-
Prepare the Protein Solution: Adjust the buffer of the protein solution to the Reaction Buffer (pH 8.3-8.5). Adjust the protein concentration to 1-10 mg/mL.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[8] For example, dissolve 1-2 mg in 100-200 µL of solvent.[11]
-
Conjugation Reaction:
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5] Protect from light.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted chelator and byproducts using a desalting column (gel filtration) or dialysis against a suitable storage buffer.[5][8][9]
Protocol 2: Quick Quality Control Test for NHS Ester Activity
This method assesses if the NHS ester is still active by forcing hydrolysis and measuring the release of the NHS byproduct, which absorbs light around 260 nm.[7][16]
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8).
-
Measure the initial absorbance of this solution at 260 nm.
-
Add a small amount of a strong base (e.g., NaOH) to the solution to rapidly hydrolyze the ester.
-
Measure the absorbance at 260 nm again after a few minutes.
-
Interpretation: If the absorbance at 260 nm is significantly greater after adding the base, the NHS ester is active. If there is little to no change, the reagent has likely already hydrolyzed and is inactive.[16]
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 4. DOTA-mono-NHS tris(t-Bu ester) | 819869-77-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting poor radiolabeling efficiency with DOTA chelators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor radiolabeling efficiency with DOTA chelators.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my radiolabeling yield with a DOTA-conjugate consistently low?
Low radiochemical yield (RCY) can be attributed to several factors. A systematic evaluation of the following parameters is recommended:
-
Presence of Competing Metal Ion Impurities: Trace metal contaminants in the radionuclide solution, buffers, or reaction vials can compete with the desired radionuclide for binding to DOTA.[1][2][3][4][5][6] Common culprits include iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), and lead (Pb²⁺).[3][4][5]
-
Suboptimal Reaction Conditions: The efficiency of DOTA chelation is highly dependent on the reaction environment. Key parameters include:
-
pH: The optimal pH for DOTA radiolabeling is typically between 4.0 and 6.0.[2][7][8] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides.[2][8]
-
Temperature: DOTA often requires heating to achieve efficient labeling, with temperatures ranging from 60°C to 100°C.[2][9][10] However, the optimal temperature can vary depending on the radionuclide and the sensitivity of the conjugated molecule (e.g., peptide or antibody).[2][9]
-
Incubation Time: Reaction times can range from 5 to 30 minutes.[2][7][9] It is crucial to determine the optimal incubation time for your specific system.
-
-
Low Precursor Concentration: An insufficient concentration of the DOTA-conjugated molecule can lead to lower radiolabeling yields.[6]
-
Degradation of the DOTA-Conjugate: The stability of the molecule conjugated to DOTA can be compromised, affecting its ability to chelate the radionuclide effectively.[6] The inclusion of radical scavengers, such as ascorbic acid, can help reduce radiolysis of the radiolabeled peptide.[1]
2. How do I identify and mitigate the impact of metal ion impurities?
Metal ion contamination is a primary cause of poor radiolabeling.
-
Identification: Inductively coupled plasma mass spectrometry (ICP-MS) can be used for a comprehensive quantification of metal ion impurities in your radionuclide eluate.[4] High-performance liquid chromatography (HPLC) with a UV detector can also be used to identify the presence of non-radioactive metal-DOTA complexes.[11]
-
Mitigation:
-
High-Purity Reagents: Use high-purity water, buffers, and reagents to minimize the introduction of metal contaminants.
-
Metal-Free Labware: Utilize metal-free vials and pipette tips for all steps of the radiolabeling process.
-
Purification of Radionuclide Eluate: For generator-produced radionuclides like ⁶⁸Ga, a pre-processing step to separate the desired radionuclide from metal impurities like Zn²⁺ can be beneficial.[4] This can be achieved using cation exchange cartridges.[1][12][13]
-
3. What are the optimal reaction conditions for DOTA radiolabeling with different radionuclides?
Optimal conditions vary depending on the radionuclide. The following table summarizes recommended starting conditions:
| Radionuclide | pH | Temperature (°C) | Incubation Time (min) | Reference(s) |
| ⁶⁸Ga | 3.0 - 4.5 | 85 - 95 | 8 - 20 | [1][9][14][15][16] |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | [2][8] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | [2][8] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | [2][8] |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 | [7][17] |
| ¹⁶¹Tb | 4.7 | 95 | 15 | [3] |
| ²²⁵Ac | Not specified | 37 | Not specified | [18] |
4. My peptide/antibody is sensitive to high temperatures. How can I radiolabel it with DOTA?
For heat-sensitive molecules, optimizing the reaction conditions is critical.
-
Lower Temperature, Longer Incubation: You can attempt labeling at a lower temperature (e.g., 37°C) for a longer duration.[18]
-
Alternative Chelators: Consider using a different chelator that allows for room temperature labeling, such as NOTA for ⁶⁸Ga.[9][16] However, be aware that the choice of chelator can impact the in vivo biodistribution of your radiopharmaceutical.[9][14]
-
Pre-labeling Conjugation: A two-step approach can be employed where the DOTA chelator is first radiolabeled and then conjugated to the sensitive molecule.[19]
5. How can I perform quality control on my radiolabeled DOTA-conjugate?
Quality control is essential to ensure the purity and stability of your radiopharmaceutical.
-
Radiochemical Purity (RCP):
-
Instant Thin-Layer Chromatography (iTLC): A rapid method to separate the radiolabeled conjugate from free radionuclide.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the reaction mixture, separating the desired product from impurities and unlabeled precursors.[1][11]
-
-
pH Measurement: Verify that the final pH of the radiopharmaceutical preparation is within the acceptable range for administration.[1]
-
Stability: The stability of the final product should be assessed over time by radio-HPLC to ensure that the radionuclide remains chelated.[1]
Experimental Protocols
Protocol 1: Radiolabeling of a DOTA-Peptide with ⁶⁸Ga using a Cation Exchange Purification Method
This protocol is adapted from a sodium chloride-based cationic elution method.[1][12][13]
-
Prepare the Reaction Solution:
-
In a reaction vial, mix 25–35 nmol of the DOTA-conjugated peptide with 0.35 mL of 1 M sodium acetate (B1210297) buffer (pH 4.5).
-
Add 0.35 mL of a 1.4% ascorbic acid solution as a radical scavenger.
-
-
⁶⁸Ga Elution and Trapping:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Pass the eluate through a cation exchange (SCX) cartridge to trap the ⁶⁸Ga³⁺.
-
-
Elution of ⁶⁸Ga into the Reaction Vial:
-
Dry the SCX cartridge with a stream of air.
-
Elute the trapped ⁶⁸Ga with 0.5 mL of a 5 M NaCl / 0.1 M HCl solution directly into the reaction vial containing the peptide solution. The final pH should be between 3 and 4.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 85–95 °C for 8–12 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-iTLC or radio-HPLC.
-
-
Final Preparation:
-
Neutralize the reaction mixture with a phosphate (B84403) buffer.
-
Perform sterile filtration before use.
-
Protocol 2: Quality Control of Radiolabeled DOTA-Peptides by HPLC
This protocol provides a general guideline for HPLC analysis.[11]
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector and a radioactivity detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA), is often employed. The specific gradient will need to be optimized for your specific DOTA-conjugate.
-
Sample Preparation: Dilute a small aliquot of the radiolabeling reaction mixture in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The UV chromatogram will show the unlabeled peptide and any non-radioactive metal complexes, while the radio-chromatogram will show the radiolabeled product and any radioactive impurities.
-
Quantification: The radiochemical purity is calculated by integrating the peak areas in the radio-chromatogram.
Visualizations
Caption: A flowchart for troubleshooting poor DOTA radiolabeling efficiency.
Caption: A general workflow for the radiolabeling of DOTA-conjugates.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.sckcen.be [researchportal.sckcen.be]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 14. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. KoreaMed [koreamed.org]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Antibody Conjugation: A Technical Support Guide for DOTA-tris(tBu)ester NHS Ester
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the conjugation of antibodies with DOTA-tris(tBu)ester NHS ester. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible conjugation for applications in radioimmunotherapy and molecular imaging.
Troubleshooting Guide
This guide addresses common issues encountered during the antibody conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Low DOTA-to-Antibody Ratio (DAR) | Hydrolysis of this compound: The NHS ester is highly susceptible to hydrolysis in the presence of moisture.[1][2] | - Allow the NHS ester vial to warm to room temperature for at least 20 minutes before opening to prevent condensation.[3] - Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS ester.[3] - Prepare the NHS ester solution immediately before use.[4] |
| Suboptimal reaction pH: The reaction between the NHS ester and primary amines on the antibody is pH-dependent.[4] | - Perform the conjugation in a buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate buffer.[4] | |
| Presence of primary amines in the buffer: Buffers like Tris or the presence of ammonium (B1175870) ions will compete with the antibody for reaction with the NHS ester.[3] | - Ensure the antibody is in an amine-free buffer like phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer.[3] | |
| High DOTA-to-Antibody Ratio (DAR) / Antibody Aggregation | Excessive molar ratio of this compound: Using a large excess of the chelator can lead to over-conjugation. | - Test a range of molar ratios (e.g., 5:1, 10:1, 20:1 of DOTA:antibody) to determine the optimal ratio for your specific antibody.[5] |
| Prolonged reaction time or elevated temperature: Can lead to increased conjugation and potential aggregation. | - Optimize incubation time (typically 1-4 hours at room temperature or overnight at 4°C).[4][6] | |
| Loss of Antibody Immunoreactivity | High number of conjugated DOTA molecules: Excessive conjugation can alter the antibody's structure and antigen-binding site.[7][8] | - Aim for a lower DAR by adjusting the molar ratio of DOTA to antibody.[9] - Perform immunoreactivity assays (e.g., Lindmo assay) to assess the biological activity of the conjugate.[8][9] |
| Harsh reaction conditions: High pH or temperature can denature the antibody. | - Maintain the recommended pH and temperature ranges for the conjugation reaction. | |
| Inconsistent Results | Variability in reagents: Quality of the antibody, NHS ester, and solvents can impact the outcome. | - Use high-quality, fresh reagents. Ensure the antibody is pure and free of stabilizers like BSA or glycine (B1666218) that contain primary amines.[3] |
| Inaccurate quantification of reactants: Errors in determining antibody and DOTA concentrations will affect the molar ratio. | - Accurately measure the antibody concentration using a reliable method (e.g., A280 absorbance).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to antibody?
The optimal molar ratio can vary depending on the antibody and the desired number of DOTA molecules per antibody (DOTA-to-antibody ratio, or DAR). It is recommended to test a range of molar ratios, such as 5:1, 10:1, and 20:1, to find the ideal balance between conjugation efficiency and preservation of immunoreactivity.[5]
Q2: How can I determine the number of DOTA molecules conjugated to my antibody?
Several methods can be used to determine the DAR:
-
Spectrophotometric Assay: A colorimetric method using Arsenazo(III) and a metal ion like copper or lead can determine the number of chelators available for metal binding.[8][9]
-
Radioassay: This involves labeling the DOTA-conjugated antibody with a radioisotope like ⁶⁴Cu and calculating the DAR based on the radioactivity.[10]
-
Mass Spectrometry (MALDI-TOF or LC-MS): This technique provides a precise measurement of the conjugate's molecular weight, allowing for the calculation of the average number of attached DOTA molecules.[8]
Q3: What is the purpose of the tris(tBu)ester groups on the DOTA molecule?
The tert-butyl (tBu) ester groups protect the carboxyl groups of DOTA.[2] This ensures that the NHS ester reacts specifically with the primary amines on the antibody. These protecting groups must be removed (deprotected) using an acid like trifluoroacetic acid (TFA) before the DOTA can chelate a metal ion.[1]
Q4: Why is my antibody conjugate showing poor stability and aggregation?
High DARs can lead to changes in the antibody's physicochemical properties, including its isoelectric point and hydrophobicity, which can increase the tendency for aggregation.[5] Over-conjugation may expose hydrophobic regions of the antibody, promoting aggregation.
Q5: How should I purify the DOTA-conjugated antibody?
Purification is crucial to remove unconjugated DOTA and other reaction byproducts. Common methods include:
-
Size Exclusion Chromatography: Using columns like PD-10 (Sephadex G-25) is effective for separating the larger antibody conjugate from smaller, unconjugated DOTA molecules.[8][9]
-
Ultrafiltration/Diafiltration: Centrifugal filters with an appropriate molecular weight cutoff can be used to wash and concentrate the antibody conjugate.[11]
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
Objective: To prepare the antibody in an amine-free buffer suitable for conjugation.
Materials:
-
Antibody solution
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
0.1 M Bicarbonate buffer, pH 8.3-8.5
-
Centrifugal filter unit (e.g., Amicon Ultra, 10K MWCO)
Procedure:
-
If your antibody solution contains stabilizers like BSA or glycine, it must be purified first.
-
Add the antibody solution to the centrifugal filter unit.
-
Add bicarbonate buffer to the unit.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Repeat the wash steps 2-3 times to ensure complete buffer exchange.
-
Recover the purified antibody and determine its concentration by measuring the absorbance at 280 nm (A280).[3]
Protocol 2: this compound Conjugation
Objective: To covalently link this compound to the antibody.
Materials:
-
Purified antibody in 0.1 M bicarbonate buffer, pH 8.3-8.5
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0 (for quenching)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least 20 minutes before opening.[3]
-
Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO immediately before use.[3]
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10:1 DOTA:antibody).
-
Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[4][6]
-
To stop the reaction, add 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[5]
Protocol 3: Purification of the Antibody-DOTA Conjugate
Objective: To remove unconjugated DOTA and quenching reagent.
Materials:
-
Quenched conjugation reaction mixture
-
Size exclusion chromatography column (e.g., PD-10 desalting column)
-
PBS, pH 7.2-7.4
Procedure:
-
Equilibrate the PD-10 column with PBS according to the manufacturer's protocol.
-
Load the quenched reaction mixture onto the column.
-
Elute the antibody-DOTA conjugate with PBS.
-
Collect the fractions containing the purified conjugate. The antibody conjugate will elute first.
-
Measure the protein concentration of the purified conjugate.
Data Summary Tables
Table 1: Effect of Molar Ratio on DOTA-to-Antibody Ratio (DAR)
| Antibody | Molar Ratio (DOTA:Antibody) | Resulting DAR (DOTA/Antibody) | Reference |
| Rituximab | 5:1 | 1.62 ± 0.5 | [9] |
| Rituximab | 10:1 | 6.42 ± 1.72 | [9] |
| Rituximab | 50:1 | 11.01 ± 2.64 | [9] |
| Rituximab | 10:1 | ~1-1.5 | [8] |
| Rituximab | 50:1 | 4.25 ± 1.04 | [8] |
Table 2: Impact of DAR on Immunoreactivity
| Antibody | Approximate DAR | Immunoreactivity | Reference |
| Rituximab | 4 | 91.4% | [9] |
| Rituximab | 7 | 72.8% | [9] |
| Rituximab | 9 | 47.3% | [9] |
| Rituximab (conjugated with p-NCS-Bz-DOTA) | 4.25 | ~70% | [8] |
Visualizations
Caption: Workflow for antibody-DOTA conjugation.
Caption: Troubleshooting decision tree for DOTA conjugation.
References
- 1. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 2. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOTA-tris(tBu)ester NHS Ester Labeling
Welcome to the technical support center for DOTA-tris(tBu)ester NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this common bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the most favorable for this reaction.[2][3] At lower pH values, the primary amines on the target molecule are protonated, making them unavailable for the reaction.[1][2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces the overall yield.[1][2]
Q2: What are the most common side reactions in this compound labeling?
The most common and significant side reaction is the hydrolysis of the NHS ester.[4][5] In an aqueous environment, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This hydrolysis reaction is accelerated at higher pH values.[6] Another potential issue is the use of buffers containing primary amines, such as Tris, which can compete with the target molecule for reaction with the NHS ester.
Q3: My labeling efficiency is very low. What are the potential causes?
Low labeling efficiency is a frequent challenge and can stem from several factors:
-
Suboptimal pH: The reaction buffer may not be within the optimal pH range of 7.2-8.5.[7][1]
-
NHS Ester Hydrolysis: The this compound may have hydrolyzed due to improper storage or handling, or due to prolonged reaction times at high pH.[4][6]
-
Buffer Composition: The use of buffers containing primary amines (e.g., Tris) can compete with the labeling reaction.[7]
-
Reactant Concentration: Low concentrations of either the target molecule or the this compound can slow down the reaction rate, allowing hydrolysis to become more prominent.
-
Accessibility of Amines: The primary amines on the target biomolecule might be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the NHS ester.[1]
Q4: How should I store my this compound?
This compound is sensitive to moisture and should be stored desiccated at -20°C.[4][6] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[4][6] For optimal stability, purging the vial with an inert gas like nitrogen or argon before sealing is recommended.[4] If dissolved in an anhydrous organic solvent like DMSO or DMF, the solution can be stored at -20°C for 1-2 months.[2] Aqueous solutions of the NHS ester should be prepared fresh and used immediately.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound labeling.
Problem: Low or No Labeling
Click to expand troubleshooting steps
1. Verify Reagent Quality and Reaction Conditions:
-
Check NHS Ester Activity: Perform a simple hydrolysis assay to confirm the reactivity of your this compound. A significant increase in absorbance at 260 nm after treatment with a mild base indicates an active ester.[4]
-
Confirm Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of 7.2-8.5.[1]
-
Use Amine-Free Buffers: Ensure your reaction buffer does not contain primary amines. Recommended buffers include phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[7]
2. Optimize Reaction Parameters:
-
Adjust Reactant Concentrations: Increase the concentration of your target molecule and/or the molar excess of the this compound. A higher concentration of reactants will favor the desired amidation reaction over the competing hydrolysis.
-
Modify Incubation Time and Temperature: If you suspect hydrolysis is a major issue, consider performing the reaction at 4°C for a longer duration (e.g., overnight).[1] If the reaction is simply slow, a longer incubation at room temperature may be beneficial.[1]
3. Assess Target Molecule Properties:
-
Accessibility of Amine Groups: If possible, denature your protein under non-reducing conditions to expose more amine groups. Be cautious as this may affect the biological activity of your molecule.
-
Purity of Target Molecule: Ensure your biomolecule is free from contaminants that might interfere with the reaction.
Problem: Poor Reproducibility
Click to expand troubleshooting steps
1. Standardize Reagent Handling:
-
Consistent NHS Ester Aliquoting: To avoid repeated freeze-thaw cycles and moisture contamination, aliquot your this compound upon receipt.
-
Fresh Buffer Preparation: Always use freshly prepared buffers for your labeling reactions to ensure accurate pH.
2. Control Reaction Environment:
-
Consistent Temperature Control: Use a temperature-controlled incubator or water bath to maintain a consistent reaction temperature.
-
Standardized Quenching: Quench all reactions at the same time point using a consistent method, such as the addition of Tris or glycine (B1666218) buffer.[7]
Data Presentation
Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | ~10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Note: Half-life values can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[2]
-
If the protein is in a buffer containing amines, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[7]
-
-
Purify the Conjugate:
-
Remove unreacted DOTA-tris(tBu)ester and byproducts by gel filtration (desalting column) or dialysis.
-
Protocol 2: Quality Control of this compound Activity
-
Prepare Solutions:
-
Prepare a 1-2 mg/mL solution of the this compound in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2).
-
Prepare a control tube containing only the buffer.
-
Prepare a 0.5-1.0 N NaOH solution.
-
-
Initial Absorbance Measurement:
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution.
-
-
Base Hydrolysis:
-
Add a small volume of the NaOH solution to the NHS ester solution (e.g., 50 µL of 1N NaOH to 1 mL of the ester solution).
-
Vortex for 30 seconds.
-
-
Final Absorbance Measurement:
-
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation:
-
A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs strongly at 260 nm.[4][5] If there is little to no change in absorbance, the NHS ester has likely already hydrolyzed and is inactive.[4]
-
Visualizations
Caption: this compound labeling reaction pathway and competing hydrolysis side reaction.
Caption: Troubleshooting workflow for low or no labeling in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Stability of DOTA-Conjugated Peptides
Welcome to the technical support center for DOTA-conjugated peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of their peptide conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for DOTA-conjugated peptides?
A1: DOTA-conjugated peptides are susceptible to several degradation pathways that can compromise their efficacy and safety. The main concerns include:
-
Radiolysis: Degradation caused by the radiation emitted from the chelated radionuclide, leading to the formation of reactive oxygen species that can damage the peptide.[1][2][3]
-
Oxidation: Certain amino acid residues in the peptide chain are prone to oxidation, which can be exacerbated by the presence of metal ions and radiolysis.
-
Metal Ion Leaching: Dissociation of the radiometal from the DOTA cage, which can lead to off-target radiation exposure and toxicity.[4] DOTA is known to form highly stable complexes with a variety of metal ions.[5][6][7]
-
Aggregation: Peptides can clump together, leading to insolubility and loss of biological activity.[8]
-
Enzymatic Degradation: In vivo, peptidases can cleave the peptide, reducing its half-life and bioavailability.[9]
Q2: How can I minimize radiolysis of my radiolabeled DOTA-peptide?
A2: Radiolysis can be significantly reduced by including radical scavengers in your formulation.[1] Ascorbic acid is a commonly used and effective antioxidant for this purpose.[1] Additionally, minimizing the time the peptide is in a highly radioactive solution and optimizing the specific activity can help mitigate radiolytic damage. Studies have shown that complexing the metal ion within the DOTA chelator can offer a protective effect on the ligand itself from radiolytic degradation.[2][3]
Q3: What is the optimal pH for radiolabeling DOTA-peptides?
A3: The optimal pH for radiolabeling DOTA-conjugated peptides with many common radiometals, such as Gallium-68 and Scandium-43, is typically in the range of 3.5 to 5.5.[10][11] It is crucial to maintain the pH within the recommended range for your specific peptide and radiometal to ensure high labeling efficiency and stability. Using appropriate buffers like sodium acetate (B1210297), MES, or HEPES is recommended.[10][12]
Q4: Can the choice of buffer impact the stability and labeling efficiency?
A4: Yes, the buffer system can have a significant impact. Acetate buffers are commonly used, but studies have shown that MES and HEPES buffers can lead to higher specific activities for 111In-labeled peptides.[12] It is important to use high-purity, metal-free reagents to avoid competition for the DOTA chelator.[10]
Q5: How does PEGylation affect the stability of DOTA-conjugated peptides?
A5: PEGylation, the attachment of polyethylene (B3416737) glycol chains, can enhance the stability of DOTA-peptides in several ways. It can protect the peptide from enzymatic degradation, prolong its circulation time in the blood, and in some cases, improve its solubility and reduce aggregation.[9][13][14]
Troubleshooting Guides
Issue 1: Low Radiolabeling Yield
| Potential Cause | Recommended Action |
| Suboptimal pH | Adjust the pH of the reaction mixture to the optimal range for your specific radionuclide (typically 3.5-5.5) using a suitable buffer like sodium acetate.[10] |
| Incorrect Temperature | Ensure the incubation temperature is appropriate for the labeling reaction. For many DOTA-peptides, heating to 85-95°C is required for efficient labeling.[1][10] |
| Presence of Competing Metal Ions | Use high-purity, metal-free water and reagents. Consider pre-treating buffers with a chelating resin to remove any trace metal contaminants.[10][11] |
| Low Molar Ratio of Peptide to Radionuclide | Increase the concentration of the DOTA-conjugated peptide to ensure a sufficient excess to drive the chelation reaction to completion. |
| Oxidation of the Peptide | Prepare solutions fresh and consider degassing buffers to minimize dissolved oxygen. |
Issue 2: In Vitro Instability (e.g., in serum)
| Potential Cause | Recommended Action |
| Transchelation to Serum Proteins | This indicates dissociation of the radiometal from the DOTA chelate. Ensure optimal labeling conditions were used to form a stable complex. For some radionuclides, DOTA may not be the ideal chelator; consider alternatives if instability persists. |
| Enzymatic Degradation of the Peptide | Modify the peptide sequence to improve stability. This can include N- or C-terminal modifications, incorporating D-amino acids, or cyclization.[9][15] PEGylation can also shield the peptide from enzymatic cleavage.[13] |
| Aggregation | Optimize the formulation by adjusting the pH, ionic strength, or including stabilizing excipients like sugars or polyols.[8][14] |
Experimental Protocols
Protocol 1: General Radiolabeling of DOTA-Peptides with Gallium-68
This protocol is a general guideline and may require optimization for specific peptides.
Materials:
-
DOTA-conjugated peptide
-
68Ge/68Ga generator
-
Sodium acetate buffer (1 M, pH 4.5), sterile and metal-free
-
Ascorbic acid solution (1.4%), freshly prepared[1]
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
Syringes and sterile filters (0.22 µm)
Procedure:
-
Elute the 68Ga from the generator according to the manufacturer's instructions.
-
In a sterile reaction vial, combine 25-35 nmol of the DOTA-conjugated peptide with 0.35 mL of 1 M sodium acetate buffer (pH 4.5).[1]
-
To minimize radiolysis, add 0.35 mL of 1.4% ascorbic acid solution to the reaction mixture.[1]
-
Add the 68Ga eluate to the reaction vial.
-
Gently mix the solution and incubate at 85-95°C for 10-15 minutes.
-
After incubation, cool the reaction vial to room temperature.
-
Perform quality control (e.g., ITLC or HPLC) to determine the radiolabeling efficiency.
-
If required, neutralize the final product with a suitable buffer (e.g., phosphate (B84403) buffer).[1]
-
Sterile filter the final radiolabeled peptide solution before use.
Protocol 2: Serum Stability Assay
Materials:
-
Radiolabeled DOTA-peptide, purified
-
Fresh human or animal serum
-
Incubator at 37°C
-
Precipitation agent (e.g., ethanol (B145695) or acetonitrile)
-
Centrifuge
-
HPLC or ITLC system for analysis
Procedure:
-
Add a known amount of the purified radiolabeled DOTA-peptide to a vial containing fresh serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum mixture.
-
To precipitate the serum proteins, add a sufficient volume of a cold precipitation agent (e.g., 2 volumes of ethanol) to the aliquot.
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the peptide and its metabolites, using HPLC or ITLC to determine the percentage of intact radiolabeled peptide remaining.
Visual Guides
Caption: Radiolabeling workflow for DOTA-conjugated peptides.
Caption: Factors influencing DOTA-peptide stability and improvement strategies.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Effect of metal complexation on the radiolytic stability of DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modular Synthesis of DOTA-Metal based PSMA Targeted Imaging Agents for MRI and PET of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pines.berkeley.edu [pines.berkeley.edu]
- 7. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of DOTA-labeled Proteins and Peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of DOTA-labeled proteins and peptides.
Purification Workflow Overview
The general workflow for purifying DOTA-labeled biomolecules involves separating the desired labeled product from various impurities generated during the conjugation and labeling reactions. The selection of a specific purification strategy depends on the properties of the protein or peptide, the nature of the impurities, and the required final purity.
Common mistakes in DOTA-tris(tBu)ester NHS ester handling
Welcome to the technical support center for DOTA-tris(tBu)ester NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional chelator in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional chelator used to attach the DOTA macrocycle to biomolecules.[1][2] Its primary applications are in bioconjugation for radiolabeling and imaging.[1][2] The DOTA portion can chelate a variety of metal ions, making it suitable for developing agents for PET (Positron Emission Tomography), SPECT (Single-Photon Emission Computed Tomography), and MRI (Magnetic Resonance Imaging).[1] The NHS ester group is highly reactive towards primary amines, allowing for the covalent attachment of the DOTA chelator to proteins, peptides, antibodies, and other biomolecules.[1][2]
Q2: What is the role of the tert-butyl (tBu) ester protecting groups?
The three tert-butyl ester groups protect the carboxyl groups of the DOTA macrocycle.[1] This protection prevents unwanted side reactions during the conjugation of the NHS ester to the target biomolecule.[1] The tBu groups are stable under the basic conditions typically used for NHS ester coupling but can be removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to allow for metal chelation.[1]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the reactivity of the NHS ester. It should be stored in a cool, dry environment, protected from moisture and light to prevent hydrolysis.[1][2] For long-term storage, temperatures of -20°C are recommended, and the container should be tightly sealed.[3] Before opening, the vial should be allowed to warm to room temperature completely to avoid condensation of moisture inside, which can hydrolyze the NHS ester.[4]
Q4: What is the optimal pH for conjugation reactions with this compound?
The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for this conjugation is between 8.3 and 8.5.[5] At a lower pH, the primary amine groups on the biomolecule will be protonated, rendering them unreactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and reduces the overall yield.[5]
Q5: What solvents and buffers are recommended for the conjugation reaction?
This compound is often poorly soluble in aqueous buffers. Therefore, it should first be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule.[5] It is critical to use high-quality, amine-free solvents. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[5] Suitable buffers include phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Step |
| Hydrolysis of NHS ester | Ensure the this compound is stored properly in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. |
| Incorrect pH of reaction buffer | Verify the pH of the reaction buffer is between 8.3 and 8.5. At lower pH, the amine is protonated and unreactive. At higher pH, hydrolysis of the NHS ester is rapid. |
| Presence of primary amines in the buffer | Avoid using buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for conjugation. Use phosphate, bicarbonate, or borate buffers instead. |
| Insufficient molar excess of NHS ester | Increase the molar excess of the this compound relative to the biomolecule. A molar excess of 5- to 20-fold is a common starting point, but the optimal ratio may need to be determined empirically. |
| Low concentration of reactants | Increase the concentration of the biomolecule in the reaction mixture. A higher concentration can favor the bimolecular conjugation reaction over the hydrolysis of the NHS ester. |
| Steric hindrance | If the primary amine on the target molecule is sterically hindered, the reaction may be slow. Increasing the reaction time or temperature may improve the yield, but this must be balanced against the increased rate of NHS ester hydrolysis. |
Issue 2: Incomplete Deprotection of t-Butyl Groups
| Potential Cause | Troubleshooting Step |
| Insufficient reaction time with TFA | The cleavage of t-butyl esters can be slow. Ensure a sufficient reaction time with trifluoroacetic acid (TFA). The progress of the deprotection can be monitored by analytical techniques like HPLC or mass spectrometry. |
| Inadequate concentration of TFA | Use a high concentration of TFA, typically 95% in water or with scavengers like triisopropylsilane (B1312306) (TIS). |
| Presence of basic residues near the DOTA moiety | The basic nitrogen atoms in the DOTA ring can slow down the acid-catalyzed cleavage of the t-butyl esters. Extended reaction times may be necessary. |
Issue 3: Poor Solubility of this compound
| Potential Cause | Troubleshooting Step | | Inherent low aqueous solubility | this compound is not readily soluble in aqueous solutions. Always dissolve it in a small volume of anhydrous DMSO or DMF first, and then add this stock solution to your aqueous reaction mixture containing the biomolecule. | | Precipitation upon addition to aqueous buffer | Add the DMSO or DMF stock solution of the NHS ester to the buffered biomolecule solution slowly and with gentle vortexing to ensure proper mixing and minimize precipitation. The final concentration of the organic solvent in the reaction mixture should be kept as low as possible (typically <10%) to avoid denaturation of proteins. |
Issue 4: Multiple DOTA Conjugations per Biomolecule
| Potential Cause | Troubleshooting Step | | High molar excess of NHS ester | If your biomolecule has multiple accessible primary amines (e.g., lysine (B10760008) residues in an antibody), using a large molar excess of the this compound can lead to the conjugation of multiple DOTA molecules. | | Reaction conditions favoring multiple conjugations | To control the degree of labeling, carefully optimize the molar ratio of NHS ester to the biomolecule. Start with a lower molar excess and analyze the product mixture by mass spectrometry to determine the distribution of species with different numbers of conjugated DOTA molecules. |
Experimental Protocols
Protocol 1: General Protocol for Antibody Conjugation
-
Antibody Preparation:
-
Purify the antibody to remove any amine-containing stabilizers like BSA or glycine. This can be achieved using protein A/G affinity chromatography or buffer exchange via dialysis or spin columns into an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3-8.5).
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the antibody).
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify the DOTA-conjugated antibody from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Deprotection of t-Butyl Groups:
-
Lyophilize the purified conjugate.
-
Treat the dried conjugate with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature.
-
Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.
-
Resuspend the deprotected conjugate in a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling (number of DOTA molecules per antibody) using MALDI-TOF mass spectrometry.
-
Assess the purity and aggregation of the conjugate by size-exclusion HPLC.
-
Protocol 2: General Protocol for Peptide Conjugation
-
Peptide Preparation:
-
Synthesize or obtain the peptide with a free primary amine (e.g., at the N-terminus or on a lysine side chain). Ensure all other reactive groups are appropriately protected.
-
Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-5 mg/mL.
-
-
This compound Preparation:
-
Prepare a fresh stock solution in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate for 1-4 hours at room temperature.
-
-
Purification and Deprotection:
-
Purify the DOTA-conjugated peptide by reverse-phase HPLC.
-
The t-butyl protecting groups can often be removed during the final cleavage and deprotection step of solid-phase peptide synthesis if TFA is used. If the peptide is already purified, follow the deprotection steps outlined in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the final DOTA-peptide conjugate by LC-MS.
-
Visualizations
References
Technical Support Center: DOTA-tris(tBu)ester NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving DOTA-tris(tBu)ester NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine-containing biomolecule?
The optimal pH for the reaction between a primary amine and an NHS ester is in the range of 8.3-8.5.[1] At a lower pH, the primary amine is protonated, rendering it non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.
Q2: Which buffers are recommended for the conjugation reaction?
Amine-free buffers are essential to avoid competing reactions. Recommended buffers include:
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not recommended as they will compete with the target biomolecule for reaction with the NHS ester.[1]
Q3: How should I dissolve the this compound?
This compound is often poorly soluble in aqueous buffers. It is recommended to first dissolve the reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the buffered solution of the biomolecule.[1][2]
Q4: What is the purpose of the tris(tBu)ester groups and how are they removed?
The tert-butyl (tBu) ester groups protect the three carboxylic acid moieties of the DOTA chelator during the NHS ester conjugation.[2] This prevents unwanted side reactions. After conjugation to the biomolecule, these protecting groups must be removed to allow for metal chelation. Deprotection is typically achieved by treating the conjugate with a strong acid, most commonly trifluoroacetic acid (TFA).[2][3]
Q5: What is the optimal pH for radiolabeling the DOTA-conjugated biomolecule?
The optimal pH for radiolabeling is dependent on the specific radiometal being chelated. It is crucial to adjust the pH to the optimal range for the chosen radionuclide to ensure high radiolabeling efficiency.
Data Presentation
Table 1: pH Dependence of NHS Ester Reactions
| pH Range | Effect on Amine Reactivity | Effect on NHS Ester Hydrolysis | Overall Reaction Efficiency |
| < 7.0 | Low (amine is protonated) | Slow | Very Low |
| 7.0 - 8.0 | Moderate | Moderate | Sub-optimal |
| 8.3 - 8.5 | High (optimal) | Moderate but acceptable | Optimal |
| > 9.0 | High | Very Fast | Low (due to rapid hydrolysis) |
Table 2: Recommended pH for Radiolabeling with Common Radionuclides
| Radionuclide | Optimal pH Range for Chelation | Reference |
| ⁹⁰Y | 4.0 - 4.5 | [4][5] |
| ¹¹¹In | 4.0 - 4.5 | [4][5] |
| ¹⁷⁷Lu | 4.0 - 4.5 | [4][5] |
| ⁶⁸Ga | 4.0 - 5.0 | [5][6] |
| ⁴⁴Sc | ~ 4.0 | [7][8] |
| ⁹⁰Y (antibody conjugate) | 7.0 - 7.5 | [9] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Biomolecule
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Biomolecule Preparation : Dissolve the biomolecule (e.g., protein, peptide) in the reaction buffer to a concentration of 1-10 mg/mL.[1]
-
NHS Ester Solution Preparation : Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO.
-
Reaction : Add the dissolved NHS ester solution to the biomolecule solution. A molar excess of the NHS ester (typically 5- to 20-fold) is recommended.
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1]
-
Purification : Remove the excess, unreacted NHS ester and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
Protocol 2: Deprotection of tris(tBu)ester Groups
-
Lyophilization : Lyophilize the purified DOTA-tris(tBu)ester-conjugated biomolecule to remove all aqueous buffer.
-
Acid Cleavage : Resuspend the lyophilized conjugate in a solution of trifluoroacetic acid (TFA), typically with scavengers such as water and triisopropylsilane (B1312306) (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[3]
-
Incubation : Incubate at room temperature for 2-3 hours.
-
TFA Removal : Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
Purification : Purify the deprotected conjugate using size-exclusion chromatography or dialysis to remove residual TFA and scavengers.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the reaction buffer is between 8.3 and 8.5.[1] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use. Avoid moisture. Consider performing the reaction at 4°C for a longer duration. |
| Presence of Amines in Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine).[1] |
| Inactive NHS Ester | Use a fresh vial of the reagent. Store the NHS ester under desiccated conditions. |
| Insufficient Molar Excess | Increase the molar excess of the this compound. |
Issue 2: Incomplete Deprotection
| Potential Cause | Troubleshooting Step |
| Insufficient TFA Incubation Time | Extend the incubation time in the TFA cleavage cocktail to ensure complete removal of the tBu groups.[10] |
| Presence of Water | Ensure the conjugated biomolecule is completely dry (lyophilized) before adding the TFA cleavage cocktail. |
Issue 3: Low Radiolabeling Yield
| Potential Cause | Troubleshooting Step |
| Incorrect pH for Chelation | Adjust the pH of the deprotected conjugate solution to the optimal range for the specific radiometal (see Table 2).[4][5] |
| Metal Contaminants | Use high-purity water and buffers to avoid competition for the DOTA chelator from trace metal ions. |
| Incomplete Deprotection | Ensure complete removal of the tBu protecting groups as described in the deprotection protocol. |
Visualizations
Caption: Experimental workflow for bioconjugation and radiolabeling.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. chempep.com [chempep.com]
- 3. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DOTA-tris(tBu)ester NHS Ester Conjugates for Biopharmaceutical Research
For researchers, scientists, and drug development professionals, the effective conjugation of chelating agents to biomolecules is a critical step in the development of targeted radiopharmaceuticals and imaging agents. This guide provides a comprehensive comparison of DOTA-tris(tBu)ester NHS ester with alternative chelators, supported by experimental data and detailed protocols to inform the selection and characterization of these important bioconjugates.
This compound is a widely utilized bifunctional chelator that enables the stable attachment of radiometals to proteins, peptides, and other biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on the biomolecule, while the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle securely sequesters a variety of radiometals. The tert-butyl (tBu) ester protecting groups on three of the DOTA's carboxylic acid arms prevent unwanted side reactions during conjugation and are typically removed in a subsequent deprotection step prior to radiolabeling.
This guide will delve into the characterization of this compound conjugates, presenting a comparative analysis of its performance against other common chelating agents such as DOTA-isothiocyanate (p-SCN-Bn-DOTA), DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and CHX-A''-DTPA (N-[(R)-2-amino-3-(p-isothiocyanato-phenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid).
Performance Comparison of Bifunctional Chelators
The selection of an appropriate chelator is dictated by several factors, including the biomolecule being labeled, the desired radiometal, and the required stability of the final conjugate. The following tables summarize key performance indicators for this compound and its alternatives based on published experimental data.
| Chelator | Biomolecule | Molar Ratio (Chelator:Biomolecule) | Chelator to Biomolecule Ratio (Achieved) | Reference |
| DOTA-NHS-ester | Rituximab | 100:1 | ~18 | [1] |
| p-SCN-Bn-DOTA | Rituximab | 10:1 | ~5 | [1] |
| p-SCN-Bn-DOTA | A1-His sdAb | 20:1 | 1.8 | [2][3] |
| p-SCN-Bn-NOTA | A1-His sdAb | 20:1 | 1.3 | [2][3] |
| DOTAGA-OTSA101 | OTSA101 Antibody | Not Specified | Not Specified (Labeling efficiency 1.8-fold higher than DOTA) | [4][5] |
| DO3A-NHS-ester-OTSA101 | OTSA101 Antibody | Not Specified | Not Specified (Labeling efficiency 1.8-fold higher than DOTA) | [4][5] |
Table 1: Comparison of Conjugation Efficiency. This table highlights the achieved chelator-to-biomolecule ratios for different chelators under specified molar excess conditions.
| Radioimmunoconjugate | In Vitro Stability (Human Serum) | In Vivo Stability/Biodistribution Highlights | Reference |
| ¹⁷⁷Lu-DOTA-(NHS)-Rituximab | Stable | Maximum tumor uptake at 24h (7.3 ± 1.7 %ID/g) | [1] |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Stable, with some aggregation over time | Maximum tumor uptake at 72h (9.3 ± 1.0 %ID/g) | [1] |
| ⁶⁸Ga-DOTA-A1-His | Stable for 2h in human blood | Twofold lower kidney uptake compared to ⁶⁸Ga-NOTA-A1-His | [2][3] |
| ⁶⁸Ga-NOTA-A1-His | Stable for 2h in human blood | Higher kidney uptake | [2][3] |
| ²²⁵Ac-DOTA-OTSA101 | Stable in murine serum at 37°C and 4°C | Higher tumor-absorbed doses compared to ²²⁵Ac-DO3A-OTSA101 | [4][5] |
| ²²⁵Ac-DOTAGA-OTSA101 | Stable in murine serum at 37°C and 4°C | Highest tumor-to-bone marrow ratio | [4][5] |
| ¹¹¹In-CHX-A''-DTPA Conjugate | Not specified | Lower bone uptake than DOTA conjugate | [6] |
Table 2: Stability and Biodistribution Comparison. This table summarizes the in vitro and in vivo stability and key biodistribution characteristics of various radioimmunoconjugates.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. The following sections provide protocols for key experiments.
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Chelator Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the antibody solution. The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted chelator and byproducts by size-exclusion chromatography. Equilibrate the SEC column with a suitable storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions containing the purified antibody conjugate.
-
Characterization: Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and the chelator-to-antibody ratio.
Protocol 2: Determination of Chelator-to-Antibody Ratio (CAR)
A. By UV-Vis Spectroscopy (for chelators with a chromophore):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the wavelength corresponding to the maximum absorbance of the chelator's chromophore (e.g., ~280 nm for p-SCN-Bn-DOTA's benzyl (B1604629) group, though deconvolution is needed).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm.
-
Correct the absorbance at the chelator's λmax for the protein's contribution at that wavelength.
-
Calculate the concentration of the chelator using its molar extinction coefficient.
-
The CAR is the molar ratio of the chelator to the antibody.
B. By Mass Spectrometry (MALDI-TOF or LC-MS):
-
Prepare the antibody and the purified conjugate for analysis. For LC-MS, this may involve buffer exchange and reduction of disulfide bonds for light and heavy chain analysis.
-
Acquire the mass spectra of the unconjugated antibody and the conjugate.
-
The mass shift between the peaks of the unconjugated antibody and the conjugate corresponds to the mass of the attached chelators.
-
The number of attached chelators can be determined by dividing the total mass shift by the mass of a single chelator molecule. A distribution of species with different numbers of attached chelators is often observed. The average CAR can be calculated from this distribution.[7][8]
Protocol 3: HPLC-MS Analysis of Antibody-Chelator Conjugates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., size-exclusion, reversed-phase, or hydrophobic interaction chromatography).
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Prepare the conjugate at a suitable concentration in a mobile phase-compatible buffer.
-
Chromatographic Separation: Inject the sample onto the HPLC column. The choice of column and mobile phase will depend on the specific conjugate and the desired information (e.g., aggregation, drug-to-antibody ratio). A common method for intact antibody analysis is size-exclusion chromatography. For more detailed analysis, reversed-phase chromatography of the reduced and deglycosylated antibody chains can be performed.[8][9]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Acquire mass spectra over the appropriate mass range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different species present in the sample. This allows for the determination of the CAR distribution and the identification of any fragments or aggregates.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and relationships.
Caption: Workflow for antibody conjugation and characterization.
Caption: Logic diagram for bifunctional chelator selection.
References
- 1. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a maleimido derivative of CHX-A” DTPA for site-specific labeling of Affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]
A Researcher's Guide to Mass Spectrometry Analysis of DOTA-Labeled Peptides
For researchers, scientists, and drug development professionals, the precise quantification and characterization of peptides are paramount. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives have emerged as versatile chelating agents for labeling peptides with metal ions, enabling a range of applications from in vivo imaging to quantitative proteomics. This guide provides an objective comparison of DOTA-based labeling with other common quantitative mass spectrometry techniques, supported by experimental data and detailed protocols.
The selection of a labeling strategy for quantitative proteomics is a critical decision that influences the accuracy, precision, and scope of a study. DOTA-based labeling, often coupled with lanthanide metals, presents a unique set of advantages, particularly in terms of multiplexing and quantification accuracy over a wide dynamic range. However, it is essential to weigh these benefits against established methods like isobaric tags (iTRAQ and TMT) and label-free approaches.
Comparative Analysis of Quantitative Proteomics Strategies
The choice between different quantitative proteomics workflows depends on the specific research question, sample type, and available instrumentation. Below is a summary of key performance metrics for DOTA-based labeling compared to popular alternatives.
| Feature | DOTA-Lanthanide Labeling | iTRAQ/TMT Labeling | Label-Free Quantification (LFQ) |
| Principle | Peptides are labeled with DOTA chelators complexed with different lanthanide isotopes, which are then quantified by mass spectrometry. | Peptides are labeled with isobaric tags that have identical mass and structure, but produce unique reporter ions upon fragmentation. | The signal intensity or spectral counts of unlabeled peptides are compared across different samples. |
| Multiplexing Capacity | High; theoretically up to the number of available stable lanthanide isotopes. | Moderate to high; up to 18-plex with TMTpro. | High; virtually unlimited number of samples can be compared. |
| Accuracy | High, especially for analyte ratios ≥5. | Generally good, but can be affected by ratio compression, especially at high fold changes. | Can be highly accurate, but is more susceptible to variations in sample preparation and instrument performance. |
| Precision | High, particularly when coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). | Good, but can be influenced by co-isolation of interfering ions. | Can be lower than labeling methods due to cumulative errors from sample processing and analysis. |
| Dynamic Range | Wide; reported to be up to three orders of magnitude. | More limited compared to DOTA; ratio compression can be an issue. | Can have a wide dynamic range, but is often limited by the dynamic range of the mass spectrometer. |
| Sensitivity | High, especially with ICP-MS detection which offers extremely low detection limits. | High, with modern instruments capable of detecting low-abundance peptides. | Generally lower than labeling methods, as the signal is not amplified by a tag. |
| Cost | Reagent costs can be moderate to high, depending on the specific DOTA derivative and lanthanide isotopes. | Reagent costs are typically high. | No labeling reagent costs, making it a cost-effective option. |
| Complexity | Labeling protocol is relatively straightforward. Data analysis can be complex, especially for interpreting fragmentation spectra. | Labeling protocols are well-established. Data analysis is supported by specialized software. | Sample preparation requires high reproducibility. Data analysis can be computationally intensive. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable quantitative proteomics. The following sections provide step-by-step methodologies for DOTA-NHS ester labeling of peptides and their subsequent analysis by LC-MS/MS.
Protocol 1: DOTA-NHS Ester Labeling of Peptides
This protocol describes the labeling of peptides containing primary amines (N-terminus and lysine (B10760008) side chains) with a DOTA-NHS ester.
Materials:
-
Peptide sample
-
DOTA-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M sodium bicarbonate buffer (pH 8.5) or other suitable amine-free buffer
-
Purification supplies (e.g., C18 solid-phase extraction cartridges or HPLC system)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
DOTA-NHS Ester Solution Preparation: Immediately before use, dissolve the DOTA-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the DOTA-NHS ester solution to the peptide solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove the excess DOTA-NHS ester and reaction byproducts by solid-phase extraction (SPE) using a C18 cartridge or by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Metal Chelation: The DOTA-labeled peptide is now ready for chelation with the desired metal ion. For lanthanide labeling, an aqueous solution of the lanthanide chloride salt is typically added to the DOTA-peptide solution, and the pH is adjusted to 5.5-6.5. The reaction is incubated at an elevated temperature (e.g., 95°C) for 15-30 minutes to ensure complete chelation.[1]
-
Final Purification and Verification: The metal-chelated DOTA-peptide should be purified by RP-HPLC to remove any unchelated metal ions. The final product can be verified by mass spectrometry.
Protocol 2: LC-MS/MS Analysis of DOTA-Labeled Peptides
This protocol provides a general workflow for the analysis of DOTA-labeled peptides using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation and Columns:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Reverse-phase C18 column suitable for peptide separations.
-
Tandem mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 30-40%) over 30-90 minutes to elute the peptides.
-
Flow Rate: Dependent on the column internal diameter (e.g., 200-300 nL/min for nano-LC).
-
Column Temperature: 30-50°C.
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): The most intense precursor ions from the MS1 scan are selected for fragmentation in the MS/MS scan.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
MS/MS Scan Range: Typically m/z 100-2000.
-
Isolation Window: 1-2 m/z.
-
Normalized Collision Energy (NCE): This will need to be optimized for the specific DOTA-metal complex, but typically ranges from 25-35%.
Data Analysis:
-
Raw data files are processed using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Peptide identification is performed by searching the MS/MS spectra against a protein sequence database. The search parameters should include the mass modification of the DOTA-metal complex on the N-terminus and lysine residues.
-
Quantification is based on the intensities of the precursor ions in the MS1 scans or, if applicable, reporter ions in the MS/MS scans.
Experimental Workflows and Data Interpretation
The overall workflow for a quantitative proteomics experiment using DOTA-labeled peptides involves several key stages, from sample preparation to data analysis.
Fragmentation of DOTA-Labeled Peptides
The presence of a DOTA-metal complex on a peptide can influence its fragmentation behavior in the mass spectrometer. Key observations include:
-
Steric Hindrance: The bulky DOTA-metal complex can sterically hinder the action of proteolytic enzymes like trypsin, potentially leading to missed cleavages at lysine residues.[2]
-
Fragmentation Pattern: The fragmentation pattern of DOTA-labeled peptides can be different from their unlabeled counterparts. The DOTA-metal complex itself can undergo fragmentation, leading to characteristic losses.
-
Characteristic Ions: Depending on the metal ion and the fragmentation energy, specific reporter ions containing the metal may be observed in the low-mass region of the MS/MS spectrum. These ions can be used for quantification. For instance, with lanthanide-DOTA labeled peptides, high-energy collisional dissociation (HCD) can generate lanthanide-containing reporter ions.[3] The fragmentation of the DOTA chelate itself can lead to neutral losses of moieties like CO2.[3]
The logical relationship for selecting a quantitative proteomics strategy can be visualized as a decision-making process.
References
A Researcher's Guide to HPLC Purification of DOTA-Conjugated Antibodies
For researchers, scientists, and drug development professionals, achieving high purity of DOTA-conjugated monoclonal antibodies (mAbs) is a critical step for ensuring safety and efficacy in radioimmunotherapy and imaging. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and powerful platform for this purpose. This guide provides an objective comparison of common HPLC methods, supported by experimental data and detailed protocols, to aid in the selection of an optimal purification strategy.
The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators to antibodies is a crucial process for developing antibody-radionuclide conjugates (ARCs).[1][2] However, this process can result in a heterogeneous mixture containing unconjugated antibodies, antibodies with varying numbers of DOTA molecules, and aggregates. Effective purification is therefore essential to isolate the desired product with a specific chelate-to-antibody ratio.
Comparative Analysis of HPLC Purification Methods
The choice of HPLC method depends on the specific separation required, focusing on removing aggregates, unconjugated mAb, or separating species with different DOTA-to-antibody ratios (DAR). The primary methods employed are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase HPLC (RP-HPLC).
| HPLC Method | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion (SEC) | Separation based on hydrodynamic radius (size and shape).[3] | Removal of high molecular weight aggregates and final buffer exchange.[4] | Mild, non-denaturing conditions preserve antibody structure and function.[3] | Low resolution for separating species of similar size, such as those with different DAR. |
| Ion-Exchange (IEX) | Separation based on net surface charge.[5][6] | Purification of charge variants; can separate based on DAR as DOTA conjugation alters the mAb's pI.[7] | High capacity and resolution for charged species.[6][7] Can be run in flow-through mode to remove impurities.[7] | Separation is highly dependent on buffer pH and ionic strength; requires method development. |
| Hydrophobic Interaction (HIC) | Separation based on surface hydrophobicity.[8][9] | Excellent for separating molecules with different DAR, as each conjugated DOTA-payload can increase hydrophobicity.[9] Removal of aggregates.[10] | Orthogonal selectivity to IEX.[10] Non-denaturing conditions are typically used.[8] | Traditionally requires high salt concentrations to promote binding, which can be a concern for protein stability and disposal.[10] |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase and polar mobile phase.[11][12] | High-resolution analysis of DAR and separation of antibody fragments (light/heavy chains).[11][13] | High resolving power. | Often requires organic solvents and elevated temperatures, which can denature the antibody, leading to loss of biological activity.[13] Unacceptable recovery for intact mAbs can be an issue.[13] |
Experimental Workflows & Protocols
A successful purification strategy often involves a multi-step process to address different types of impurities. Below is a generalized workflow followed by specific, detailed protocols for the most common purification techniques.
General Experimental Workflow
The purification process for DOTA-conjugated antibodies typically follows a logical sequence from the raw conjugate mixture to the final purified product. This workflow ensures that different types of impurities are removed efficiently at each stage.
Caption: A typical multi-step purification workflow for DOTA-conjugated antibodies.
Detailed Experimental Protocols
1. Protocol: Aggregate and Unconjugated DOTA Removal by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the DOTA-conjugated mAb from high molecular weight aggregates and smaller, unconjugated DOTA-NHS esters.
-
Column: TSKgel G3000SWxl (7.8 mm ID x 30 cm L, 5 µm particle size) or similar.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Before injection, the crude conjugation mixture should be centrifuged at 10,000 x g for 15 minutes and filtered through a 0.22 µm filter to remove particulates.[14]
-
Procedure:
-
Equilibrate the column with at least 2 column volumes of mobile phase.
-
Inject 20-100 µL of the clarified sample.
-
Run the chromatography isocratically for approximately 30-40 minutes.
-
Collect fractions corresponding to the main monomeric conjugate peak, which elutes after the aggregate peak but before the unconjugated DOTA peak.
-
2. Protocol: Purification by Cation Exchange Chromatography (CEX)
This method separates the desired DOTA-conjugated antibody from the unconjugated form, as the covalent attachment of DOTA chelators typically reduces the protein's isoelectric point (pI).
-
Column: BioPro IEX S (7.8 mm ID x 7.5 cm L) or a similar strong cation exchange column.
-
Mobile Phase A: 20 mM MES buffer, pH 6.0.
-
Mobile Phase B: 20 mM MES buffer + 1.0 M NaCl, pH 6.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Load the sample onto the column. Unconjugated antibody, having a higher pI, will bind more strongly.
-
Elute the bound proteins using a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Collect fractions across the elution profile. DOTA-conjugated species are expected to elute earlier than the unconjugated antibody.
-
Analyze fractions by a secondary method (e.g., mass spectrometry) to confirm the DAR.
-
3. Protocol: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is highly effective for separating antibody species based on the number of conjugated DOTA molecules, as hydrophobicity increases with the DAR.
-
Column: TSKgel Butyl-NPR (4.6 mm ID x 10 cm L, 2.5 µm) or similar.
-
Mobile Phase A: 50 mM Sodium Phosphate, 2.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropyl Alcohol (v/v), pH 7.0.[15]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Dilute the sample with an equal volume of Mobile Phase A before injection to promote binding.
-
Inject the sample and elute using a linear gradient from 100% A to 100% B over 25-30 minutes.
-
Species will elute in order of increasing hydrophobicity (and thus, increasing DAR). Collect fractions and analyze.
-
Application Example: Targeting the HER2 Pathway
DOTA-conjugated antibodies are often designed for targeted radioimmunotherapy of cancers. A prominent target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast and gastric cancers.[16][17] An antibody like Trastuzumab, when conjugated with DOTA and radiolabeled, can specifically deliver a cytotoxic radiation payload to HER2-positive tumor cells.
The binding of a DOTA-Trastuzumab conjugate to the HER2 receptor blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell growth and survival.[16][18] This dual action of signal blockade and targeted radiation enhances the therapeutic effect.
Caption: Inhibition of HER2 signaling by a DOTA-conjugated antibody.
By carefully selecting and optimizing the HPLC purification method, researchers can obtain highly pure and homogeneous DOTA-conjugated antibodies, which is a prerequisite for developing effective and safe targeted radiopharmaceuticals.
References
- 1. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 8. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mz-at.de [mz-at.de]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 16. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DOTA-NHS Ester and Other DOTA Derivatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The development of targeted radiopharmaceuticals and imaging agents relies on the stable conjugation of a chelator to a biomolecule, such as an antibody or peptide. The chelator, in turn, securely holds a radionuclide. Among the most widely used chelators is 1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid (DOTA). Its derivatives, functionalized for covalent attachment to biomolecules, offer a range of options for researchers. This guide provides an objective comparison of the commonly used DOTA-NHS ester with other DOTA derivatives, supported by experimental data to aid in the selection of the most appropriate chelator for your research needs.
DOTA Derivatives: An Overview
DOTA's high thermodynamic stability and kinetic inertness with a variety of radiometals, particularly trivalent metals like Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac), make it a cornerstone of radiopharmaceutical chemistry. To attach DOTA to a biomolecule, it is typically functionalized with a reactive group. The choice of this group can significantly impact conjugation efficiency, radiolabeling performance, and the in vivo stability of the final product. This guide focuses on the following DOTA derivatives:
-
DOTA-NHS ester: Reacts with primary amines (lysine residues) on biomolecules.
-
p-SCN-Bn-DOTA (Isothiocyanate derivative): Also reacts with primary amines.
-
DOTAGA: A DOTA analogue with a glutaric acid arm for conjugation, often activated as an NHS ester or isothiocyanate.
-
DOTA-Maleimide: Reacts specifically with free thiol (sulfhydryl) groups, typically from cysteine residues.
-
DOTA-Azide/Alkyne: Used in "click chemistry" reactions for bioorthogonal conjugation.
-
NODAGA: A close structural relative of DOTA, often used for chelating Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).
Head-to-Head Performance Comparison
The selection of a DOTA derivative is often guided by the specific radionuclide and the nature of the biomolecule. Below are tables summarizing quantitative data from comparative studies.
Table 1: Comparison of DOTA Derivatives for ²²⁵Ac Labeling of OTSA101 Antibody
| Feature | p-SCN-Bn-DOTA | p-SCN-Bn-DOTAGA | DOTA-NHS-ester (DO3A) | Reference |
| Chelator to Antibody Ratio | ~2.1 | ~2.1 | ~2.0 | [1] |
| Maximum Labeling Efficiency | 30.5 ± 11.0% | 58.2 ± 14.5% | 53.6 ± 7.3% | [1] |
| Radiochemical Purity (at 60 min) | 96.8 ± 4.2% | 98.8 ± 1.2% | 97.8 ± 1.8% | [1] |
| In Vitro Stability (in serum) | Similar across all three conjugates | Similar across all three conjugates | Similar across all three conjugates | [1] |
| Impact on Binding Affinity | Moderate reduction | Smallest impact | Significant reduction | [1] |
Note: In this study, DOTA-NHS-ester is also referred to as DO3A-NHS-ester as one of the four carboxyl arms is used for conjugation.
Key Takeaway: For ²²⁵Ac labeling of the OTSA101 antibody, DOTAGA demonstrated superior performance with higher labeling efficiency and the least impact on antibody binding affinity compared to p-SCN-Bn-DOTA and DOTA-NHS-ester.[1]
Table 2: Comparison of DOTA and NODAGA for ⁶⁴Cu Labeling of Trastuzumab
| Feature | DOTA-NHS ester | NODAGA-NHS ester | Reference |
| Chelator to Antibody Ratio (5-fold excess) | 2.9 | 1.4 | [2] |
| Radiolabeling Conditions | 15 min, Room Temp | 15 min, Room Temp | [2] |
| Radiochemical Yield | Full incorporation | ~80% | [2] |
| In Vivo Stability | Less stable, higher liver uptake | More stable, lower liver uptake | [3] |
Key Takeaway: While DOTA-NHS ester can achieve full ⁶⁴Cu incorporation under mild conditions, NODAGA-conjugated antibodies exhibit superior in vivo stability with reduced liver accumulation, which is a critical factor for imaging applications.[2][3]
Table 3: Comparison of p-SCN-Bn-DOTA and p-SCN-Bn-NOTA for ⁶⁸Ga Labeling of an sdAb
| Feature | p-SCN-Bn-DOTA | p-SCN-Bn-NOTA | Reference |
| Chelator to sdAb Ratio | 1.8 | 1.3 | [4] |
| Radiolabeling Conditions | 15 min, 60°C | 5 min, Room Temp | [4] |
| Radiochemical Purity | >98% | >98% | [4] |
| In Vivo Stability (murine blood) | Significant reduction in stability | More stable | [4] |
| Kidney Uptake | Twofold lower | Higher | [4] |
Key Takeaway: For ⁶⁸Ga labeling, NOTA allows for faster radiolabeling at room temperature. However, the DOTA conjugate showed significantly lower kidney uptake, a crucial advantage for reducing radiation dose to a critical organ.[4]
Reaction Mechanisms and Logical Relationships
The choice of DOTA derivative dictates the conjugation strategy. The following diagrams illustrate the primary reaction pathways.
Caption: Amine-reactive DOTA derivatives target primary amines on biomolecules.
Caption: Site-specific conjugation using thiol-reactive or bioorthogonal DOTA derivatives.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation and radiolabeling.
Protocol 1: General Procedure for DOTA-NHS Ester Conjugation to an Antibody
This protocol is a representative procedure for conjugating an amine-reactive DOTA derivative to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.0-8.5. Avoid amine-containing buffers like Tris.
-
DOTA-NHS ester dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography column like a PD-10).
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-8.5.
-
DOTA-NHS Ester Solution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the DOTA-NHS ester solution to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unconjugated DOTA-NHS ester and other small molecules by size-exclusion chromatography. The DOTA-conjugated antibody will elute in the earlier fractions.
-
Characterization: Determine the concentration of the conjugated antibody and the average number of DOTA molecules per antibody, for example, by MALDI-TOF mass spectrometry.
Protocol 2: General Procedure for Radiolabeling DOTA-Conjugated Antibodies
This is a general protocol that can be adapted for various radionuclides. Specific conditions such as temperature and pH may need optimization.
Materials:
-
DOTA-conjugated antibody.
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, ⁶⁴CuCl₂, ²²⁵Ac(NO₃)₃).
-
Reaction buffer (e.g., 0.1-0.5 M sodium acetate (B1210297) or ammonium (B1175870) acetate, pH 4.5-5.5).
-
Quenching solution (e.g., 50 mM EDTA or DTPA).
-
Radiochemical purity analysis system (e.g., instant thin-layer chromatography, radio-HPLC).
Procedure:
-
Reaction Setup: In a reaction vial, add the DOTA-conjugated antibody to the reaction buffer.
-
Radionuclide Addition: Add the required amount of the radionuclide solution to the vial.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific radionuclide (e.g., 60-95°C for ¹⁷⁷Lu and ⁹⁰Y, room temperature to 40°C for ⁶⁴Cu, 37°C for ²²⁵Ac) for 15-60 minutes.
-
Quenching: Add the quenching solution to complex any unreacted radionuclide.
-
Quality Control: Determine the radiochemical purity of the radiolabeled antibody using a suitable analytical method. A radiochemical purity of >95% is generally required for in vivo applications.
Experimental Workflow
The overall process from antibody to radiolabeled conjugate follows a structured workflow.
Caption: A typical workflow for producing a radiolabeled antibody.
Conclusion
The choice of DOTA derivative for bioconjugation is a critical decision in the development of radiopharmaceuticals. While DOTA-NHS ester is a widely used and effective reagent for labeling primary amines, the experimental data suggests that other derivatives may offer superior performance for specific applications.
-
For ²²⁵Ac , DOTAGA appears to be a more favorable choice than DOTA-NHS ester, offering higher labeling efficiency and better preservation of antibody binding affinity.[1]
-
For ⁶⁴Cu , while DOTA-NHS ester provides high radiochemical yields, NODAGA conjugates demonstrate superior in vivo stability, which is crucial for high-contrast imaging.[3]
-
For ⁶⁸Ga , NOTA allows for more convenient room temperature labeling, although DOTA conjugates may offer a better in vivo biodistribution profile with lower kidney uptake.[4]
-
DOTA-maleimide offers the advantage of site-specific conjugation to engineered thiols, potentially leading to more homogeneous products.
-
DOTA-azide/alkyne derivatives, through click chemistry, provide a powerful tool for bioorthogonal conjugation, allowing for the labeling of biomolecules in complex biological systems without interfering with native functional groups.
Researchers should carefully consider the specific requirements of their project, including the choice of radionuclide, the nature of the biomolecule, and the desired in vivo performance, when selecting a DOTA derivative. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and contribute to the successful development of novel radiopharmaceuticals.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 2. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DOTA-tris(tBu)ester NHS Ester vs. Maleimide-DOTA for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical step in the development of targeted therapeutics and diagnostic agents. The covalent attachment of a chelating agent, such as DOTA, to a biomolecule like an antibody, enables the specific delivery of radiometals for imaging or therapy. This guide provides an in-depth, objective comparison of two widely used DOTA derivatives: DOTA-tris(tBu)ester NHS ester, which targets primary amines, and maleimide-DOTA, which targets free thiols.
This comparison will delve into the chemical principles, experimental protocols, and performance characteristics of each reagent, supported by experimental data from the scientific literature. All quantitative data is summarized for ease of comparison, and detailed experimental workflows are provided.
At a Glance: Key Differences in Conjugation Strategies
The fundamental difference between these two DOTA derivatives lies in their reactive moieties, which dictate their target on the biomolecule and the resulting covalent bond. This compound utilizes an N-hydroxysuccinimide (NHS) ester to form a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues. In contrast, maleimide-DOTA employs a maleimide (B117702) group to form a thioether bond with sulfhydryl (thiol) groups, typically from cysteine residues.
dot
Figure 1. Overview of conjugation targets for this compound and maleimide-DOTA.
Quantitative Performance Comparison
The choice between NHS ester and maleimide chemistry involves trade-offs in terms of reaction conditions, specificity, and the stability of the final conjugate. The following table summarizes key quantitative parameters based on available literature. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, these values represent typical findings across various studies.
| Parameter | This compound | Maleimide-DOTA | Reference(s) |
| Target Residue | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) | [1] |
| Reaction pH | 8.0 - 9.0 | 6.5 - 7.5 | [2][3] |
| Typical Molar Ratio (Chelate:Antibody) | 10:1 to 100:1 | 10:1 to 20:1 | [2][3] |
| Typical Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | 2 hours at room temperature, or overnight at 4°C | [3][4] |
| Conjugation Efficiency | Variable, dependent on molar ratio and antibody. Can achieve high chelator-to-antibody ratios. | High, can be near-quantitative with accessible thiols. | [2][5] |
| Bond Stability | Highly stable amide bond. | Thioether bond is generally stable, but can be susceptible to retro-Michael reaction in vivo, leading to deconjugation. This can be mitigated by hydrolysis of the succinimide (B58015) ring. | [6][7] |
| Site-Specificity | Low (targets multiple accessible lysines, leading to a heterogeneous product). | High (targets specific cysteine residues, which can be engineered for precise control). | [1] |
Reaction Mechanisms and Workflows
This compound Conjugation
The NHS ester group of this compound is a highly reactive leaving group that readily acylates the primary amine of a lysine residue on an antibody. This reaction proceeds optimally under slightly basic conditions (pH 8.0-9.0), where the amine is deprotonated and thus more nucleophilic. A competing reaction is the hydrolysis of the NHS ester, which is more pronounced at higher pH.[8]
dot
Figure 2. Reaction mechanism of this compound with a primary amine.
Maleimide-DOTA Conjugation
Maleimide-DOTA conjugation targets the thiol group of cysteine residues. This reaction, a Michael addition, is highly specific for thiols within a pH range of 6.5-7.5.[3] At pH values above 7.5, maleimides can also react with amines, though at a much slower rate.[9] For antibodies that do not have free surface-exposed cysteines, the interchain disulfide bonds in the hinge region can be selectively reduced to generate reactive thiols for conjugation.
dot
Figure 3. Reaction mechanism of maleimide-DOTA with a thiol group.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound and maleimide-DOTA to a monoclonal antibody (mAb). Researchers should optimize these protocols for their specific antibody and application.
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like glycine, exchange the buffer to the conjugation buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated DOTA and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation of Maleimide-DOTA to an Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Maleimide-DOTA.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT).
-
Conjugation buffer: 0.1 M phosphate (B84403) buffer with 1 mM EDTA, pH 7.0-7.5.
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Antibody Reduction (if necessary):
-
If the antibody does not have free surface thiols, reduce the interchain disulfide bonds.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.[10]
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Maleimide-DOTA Preparation:
-
Immediately before use, dissolve the maleimide-DOTA in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the maleimide-DOTA stock solution to the reduced (or thiol-containing) antibody solution. Typical molar ratios range from 10:1 to 20:1 (DOTA:mAb).[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification:
-
Remove unconjugated maleimide-DOTA using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry.
-
Conclusion and Recommendations
The choice between this compound and maleimide-DOTA depends heavily on the specific goals of the research and the characteristics of the biomolecule to be conjugated.
-
This compound is a robust and straightforward choice for conjugating DOTA to antibodies when site-specificity is not a primary concern. The resulting amide bond is highly stable. However, this method produces a heterogeneous mixture of conjugates with varying numbers of DOTA molecules attached at different lysine residues, which can impact the pharmacokinetics and overall performance of the final product.
-
Maleimide-DOTA offers the significant advantage of site-specific conjugation when used with antibodies containing engineered or selectively reduced cysteine residues. This allows for the production of a homogeneous conjugate with a well-defined chelator-to-antibody ratio, leading to more consistent and predictable in vivo behavior. While the thioether bond is generally stable, the potential for retro-Michael reactions in vivo should be considered, and strategies to stabilize the linkage, such as hydrolysis of the succinimide ring, may be necessary for long-term stability.[6][7]
For applications requiring precise control over the stoichiometry and location of the DOTA chelator, such as in the development of antibody-drug conjugates (ADCs) or theranostic agents, maleimide-DOTA is the preferred choice . For less sensitive applications or when engineering the antibody is not feasible, This compound provides a reliable, albeit less controlled, alternative . Careful optimization of the reaction conditions is crucial for both methods to achieve the desired level of conjugation while preserving the integrity and function of the antibody.
References
- 1. api-docs.rango.exchange [api-docs.rango.exchange]
- 2. A facile, water-soluble method for modification of proteins with DOTA. Use of elevated temperature and optimized pH to achieve high specific activity and high chelate stability in radiolabeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to the In Vivo Biodistribution of DOTA-Labeled Antibodies
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of antibody-based therapeutics is paramount. The conjugation of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to monoclonal antibodies (mAbs) for radiolabeling is a critical step in the development of agents for radioimmunotherapy and diagnostic imaging. This guide provides an objective comparison of the in vivo biodistribution of DOTA-labeled antibodies, supported by experimental data, to aid in the selection of appropriate labeling strategies.
Impact of Chelator Choice on Biodistribution
The choice of chelator can significantly influence the pharmacokinetic profile of a radiolabeled antibody. Here, we compare DOTA with other commonly used chelators, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and CHX-A"-DTPA (N-[(R)-2-Amino-3-(p-isothiocyanato-phenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N'',N''-pentaacetic acid).
A study comparing a 68Ga-labeled anti-mesothelin single-domain antibody (sdAb) conjugated to either NOTA or DOTA revealed similar tumor targeting capabilities. However, a notable difference was observed in renal uptake, with the DOTA-conjugated sdAb showing significantly lower kidney retention compared to its NOTA counterpart.[1][2] This could be advantageous for reducing renal toxicity in therapeutic applications. Conversely, NOTA offers the benefit of rapid radiolabeling at room temperature.[1][2]
In another comparative study, nimotuzumab was conjugated with either DOTA or the acyclic chelator CHX-A"-DTPA and labeled with 177Lu. Both radioimmunoconjugates demonstrated good in vitro stability and specificity for EGFR.[3] Biodistribution studies in normal Swiss mice indicated that both conjugates cleared primarily through the hepatobiliary route.[3] While this particular study did not show dramatic differences in the overall biodistribution pattern between DOTA and CHX-A"-DTPA, other research has highlighted that macrocyclic chelators like DOTA generally exhibit higher in vivo stability compared to acyclic ones.[4]
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data from various studies, presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection.
Table 1: Biodistribution of 177Lu-DOTA-Rituximab in Nude Mice with Raji Cell Xenografts [5]
| Organ | 4 h (%ID/g ± SD) | 24 h (%ID/g ± SD) | 48 h (%ID/g ± SD) | 72 h (%ID/g ± SD) |
| Blood | 15.2 ± 1.5 | 12.1 ± 1.8 | 9.8 ± 1.1 | 7.5 ± 0.9 |
| Liver | 10.3 ± 1.2 | 12.5 ± 1.4 | 14.1 ± 1.6 | 13.2 ± 1.5 |
| Spleen | 23.7 ± 1.7 | 25.8 ± 2.9 | 27.9 ± 5.3 | 27.4 ± 1.8 |
| Kidneys | 4.5 ± 0.5 | 5.1 ± 0.6 | 5.3 ± 0.7 | 4.9 ± 0.6 |
| Tumor | 3.1 ± 0.4 | 6.8 ± 0.8 | 8.5 ± 1.0 | 9.3 ± 1.1 |
Table 2: Biodistribution of 64Cu-NOTA-Trastuzumab in HER2-Positive Tumor-Bearing Mice [6]
| Organ | 2 h (%ID/g) | 6 h (%ID/g) | 24 h (%ID/g) | 48 h (%ID/g) | 72 h (%ID/g) |
| Blood | High | - | - | Decreasing | Low |
| Liver | - | - | - | Moderate | - |
| Spleen | High | - | - | Decreasing | Low |
| Tumor | Increasing | Increasing | Increasing | 64.44 ± 31.11 | Decreasing |
Table 3: Comparison of Kidney Uptake for 68Ga-labeled A1-His sdAb with NOTA and DOTA Chelators [1]
| Radiotracer | Kidney Uptake (%ID/g ± SD) |
| [68Ga]Ga-NOTA-A1 | 15.48 ± 1.81 |
| [68Ga]Ga-DOTA-A1 | 11.44 ± 1.16 |
The Influence of DOTA-to-Antibody Ratio
The number of DOTA molecules conjugated to a single antibody can significantly impact its in vivo performance. An increasing number of chelators can alter the overall charge and hydrophilicity of the antibody, potentially leading to faster blood clearance and increased uptake in organs of the reticuloendothelial system, such as the liver and spleen.[7] One study investigating an anti-TEM-1 fusion protein antibody found that increasing the number of DOTA units beyond three per antibody led to a decrease in tumor uptake and accelerated blood clearance.[7] Therefore, optimizing the chelator-to-antibody ratio is a critical step in the development of DOTA-labeled antibodies.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. Below are representative protocols for antibody conjugation and in vivo biodistribution analysis.
Antibody-DOTA Conjugation Protocol
-
Antibody Preparation: The antibody is typically buffer-exchanged into a suitable conjugation buffer, such as carbonate/bicarbonate buffer (pH 8.5-9.0).[4]
-
Chelator Activation: A bifunctional DOTA derivative, such as DOTA-NHS-ester or p-SCN-Bn-DOTA, is used. The activated chelator is dissolved in an anhydrous solvent like DMSO.
-
Conjugation Reaction: The activated DOTA is added to the antibody solution at a specific molar ratio (e.g., 10 to 50-fold molar excess of the chelator).[1][4] The reaction is incubated for a set time (e.g., 1-2 hours) at room temperature or 37°C.[4]
-
Purification: The resulting immunoconjugate is purified from the unconjugated chelator using methods like size exclusion chromatography (e.g., PD-10 columns) or dialysis.[3]
-
Characterization: The number of DOTA molecules per antibody is determined using techniques such as MALDI-TOF mass spectrometry or radioassays.[8]
In Vivo Biodistribution Study Protocol
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used. Tumor models are established by subcutaneously inoculating human cancer cells.[9] Studies are conducted when tumors reach a specific size.[9]
-
Radiolabeling: The DOTA-conjugated antibody is radiolabeled with a suitable radionuclide (e.g., 177Lu, 64Cu, 90Y) under sterile and pyrogen-free conditions. The radiolabeled antibody is purified to remove any free radionuclide.
-
Administration: A defined amount of the radiolabeled antibody is injected intravenously into the tumor-bearing mice.[9]
-
Biodistribution Analysis: At predetermined time points (e.g., 2, 24, 48, 72 hours post-injection), cohorts of mice are euthanized.[6][9]
-
Organ Harvesting and Measurement: Organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are collected, weighed, and the radioactivity is measured using a gamma counter.[9]
-
Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), often presented as the mean ± standard deviation for each group.[9]
Visualizing the Workflow and Comparisons
To better understand the experimental process and the factors influencing the choice of a DOTA-labeled antibody, the following diagrams are provided.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 5. brieflands.com [brieflands.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating the Landscape of Radiolabeling: A Comparative Guide to DOTA-tris(tBu)ester NHS Ester Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the development of radiopharmaceuticals. The chelator, a molecule that binds tightly to a radiometal, profoundly influences the stability, labeling efficiency, and in vivo performance of the final radiolabeled product. While DOTA-tris(tBu)ester NHS ester has long been a workhorse in the field, a growing number of alternatives offer distinct advantages for specific applications and radiometals. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal chelating agent for your research.
The ideal bifunctional chelator should facilitate rapid and high-yield radiolabeling under mild conditions, form a highly stable complex with the radiometal to prevent its release in vivo, and have a negligible impact on the biological properties of the targeting molecule. This guide will explore the performance of several key alternatives to DOTA, including NOTA, HBED-CC, Deferoxamine (DFO), and Fusarinine C (FSC), across these critical parameters.
The General Workflow of Radiolabeling
The process of radiolabeling a targeting molecule, such as a peptide or antibody, with a metallic radionuclide typically involves two main stages: conjugation of the chelator to the targeting molecule and subsequent radiolabeling with the desired radiometal. The NHS ester functionality of DOTA-tris(tBu)ester allows for its covalent attachment to free amine groups on the targeting molecule. Following conjugation and purification, the protective tert-butyl esters are removed, and the DOTA-conjugated molecule is then ready for radiolabeling.
Caption: General workflow for the preparation of a radiopharmaceutical.
Performance Comparison of Key Chelators
The choice of chelator is often dictated by the specific radiometal being used and the desired labeling conditions. The following tables summarize the performance of DOTA and its alternatives with commonly used radiometals.
For Gallium-68 (B1239309) (⁶⁸Ga)
Gallium-68 is a positron-emitting radionuclide with a short half-life (68 minutes), making it ideal for PET imaging. Efficient and rapid labeling is therefore crucial.
| Chelator | Labeling Temperature (°C) | Labeling Time (min) | pH | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Key Advantages | Key Disadvantages |
| DOTA | 90-95[1][2] | 5-15[1][2] | 3.5-5.5 | >95[3] | ~10-50 | High in vivo stability of the complex.[1] | Requires harsh heating conditions.[1] |
| NOTA | Room Temperature[4] | <10[1] | 4.0-7.0 | >95[1][4] | ~50-100+ | Mild labeling conditions, high stability constant.[4] | Can be more expensive than DOTA. |
| HBED-CC | Room Temperature[5][6] | <5[7] | 4.0-5.0 | >98[7] | ~10-37[7] | Very rapid labeling at room temperature.[5][8] | Acyclic structure may have lower kinetic inertness in some contexts. |
| Fusarinine C (FSC) | Room Temperature[9] | <1 | 3-7.5 | >99[9] | High[9] | Extremely fast labeling over a wide pH range.[9] | Less commercially available than DOTA or NOTA. |
For Lutetium-177 (¹⁷⁷Lu) and other Lanthanides
Lutetium-177 is a beta- and gamma-emitting radionuclide used in targeted radionuclide therapy. Stable complexation is paramount to minimize off-target radiation.
| Chelator | Labeling Temperature (°C) | Labeling Time (min) | pH | Radiochemical Yield (%) | Key Advantages | Key Disadvantages |
| DOTA | 95-100[2] | 20-30[2] | 4.5-5.5 | >99[2] | "Gold standard" with proven high in vivo stability. | Requires heating. |
| Macropa | Room Temperature[10] | 5-15 | ~5.5 | >95 | Excellent for larger radiometals like Actinium-225 (²²⁵Ac) under mild conditions.[10] | Newer chelator with less extensive clinical data. |
For Zirconium-89 (⁸⁹Zr)
Zirconium-89 is a positron-emitting radionuclide with a long half-life (78.4 hours), making it suitable for imaging slow biological processes, such as antibody trafficking. However, its coordination chemistry presents challenges for stable chelation.
| Chelator | Labeling Temperature (°C) | Labeling Time (min) | pH | Key Advantages | Key Disadvantages |
| Deferoxamine (DFO) | Room Temperature | 60 | 7.0-7.5 | "Gold standard" with extensive use.[11][12] | Suboptimal in vivo stability, leading to bone uptake of released ⁸⁹Zr.[11][12] |
| DFO * | Room Temperature | 60 | 7.0-7.5 | Improved in vivo stability compared to DFO.[13] | Not as widely commercially available as DFO. |
| 3,4,3-(LI-1,2-HOPO) | Room Temperature | 300 | 7.2-7.6 | Significantly higher complex stability than DFO.[13] | Longer radiolabeling times.[13] |
| Fusarinine C (FSC) | Room Temperature[14] | 90[14] | ~7.0 | Shows superior stability compared to DFO.[15] | Still under investigation for broader applications. |
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible radiolabeling. Below are representative methodologies for key experiments.
General Protocol for NHS Ester Conjugation
This protocol describes the conjugation of a chelator NHS ester to a peptide.
Caption: A typical workflow for conjugating a chelator to a peptide.
-
Dissolution: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Chelator Preparation: Dissolve the this compound or an alternative NHS ester in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add a molar excess of the chelator solution to the peptide solution. The exact molar ratio will depend on the peptide and may require optimization.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Purification: Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Deprotection (for tBu esters): If using a protected chelator like DOTA-tris(tBu)ester, treat the purified conjugate with a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting groups.
-
Final Purification: Re-purify the deprotected conjugate by RP-HPLC and lyophilize to obtain the final product.
General Protocol for Radiolabeling with ⁶⁸Ga
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a buffer, such as sodium acetate (B1210297) or HEPES, to the ⁶⁸Ga eluate to adjust the pH to the optimal range for the chosen chelator (e.g., pH 4.0-4.5 for DOTA).
-
Labeling: Add the chelator-conjugated peptide to the buffered ⁶⁸Ga solution.
-
Heating (if required): For DOTA, heat the reaction mixture at 95°C for 5-10 minutes. For chelators like NOTA or HBED-CC, this step can often be performed at room temperature.[1][4][5]
-
Quality Control: Analyze the radiochemical purity of the product using methods like radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is not satisfactory, purify the radiolabeled product using a C18 cartridge to remove unchelated ⁶⁸Ga.
Conclusion
The landscape of chelators for radiolabeling is continuously evolving, offering researchers a broader palette of tools to design more effective radiopharmaceuticals. While DOTA remains a reliable and well-established chelator, alternatives such as NOTA, HBED-CC, and Fusarinine C provide significant advantages, particularly for ⁶⁸Ga, by enabling rapid, room-temperature labeling. For ⁸⁹Zr, the development of chelators with improved stability over the traditional DFO is a critical advancement for enhancing imaging quality and reducing off-target radiation.
The selection of the optimal chelator requires careful consideration of the radiometal, the nature of the targeting molecule, and the desired final product characteristics. By understanding the comparative performance and experimental nuances of these different chelating agents, researchers can make more informed decisions to advance the development of novel and effective radiopharmaceuticals.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. mdpi.com [mdpi.com]
- 9. Fusarinine C, a novel siderophore‐based bifunctional chelator for radiolabeling with Gallium‐68 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rational Design, Synthesis and Preliminary Evaluation of Novel Fusarinine C-Based Chelators for Radiolabeling with Zirconium-89 - PMC [pmc.ncbi.nlm.nih.gov]
DOTA vs. NOTA: A Comparative Guide to Chelators for Gallium-68 Labeling
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the development of gallium-68 (B1239309) (⁶⁸Ga) radiopharmaceuticals. This guide provides an objective comparison of two of the most widely used chelators, DOTA and NOTA, supported by experimental data to inform your selection process.
Gallium-68, a positron-emitting radionuclide readily available from a ⁶⁸Ge/⁶⁸Ga generator, has become a cornerstone of positron emission tomography (PET) imaging. The stable chelation of ⁶⁸Ga³⁺ is paramount for the successful in vivo targeting of radiolabeled molecules. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are two macrocyclic chelators that have found widespread application in this field. While both effectively sequester ⁶⁸Ga, they exhibit distinct differences in their labeling chemistry, in vitro stability, and in vivo pharmacokinetics, which can significantly impact the performance of the resulting radiopharmaceutical.
At a Glance: Key Performance Differences
| Parameter | DOTA | NOTA | Key Advantages of Each |
| Labeling Temperature | Requires heating (typically 85-95°C)[1][2] | Room temperature[3][4][5] | NOTA: Milder conditions, ideal for heat-sensitive biomolecules. |
| Labeling Time | 5-20 minutes[1][5] | ~5 minutes[3][4][5] | NOTA: Faster labeling protocols. |
| Labeling pH | pH 3.5 - 5.0[2][6] | pH 4.6 - 5.0[3] | Both operate in a similar pH range. |
| Radiochemical Yield | High (>90%)[1][7] | High (>95%)[4][6] | NOTA: Often achieves higher yields under milder conditions. |
| Specific Activity | Good | Higher | NOTA: Can achieve higher specific activity.[6] |
| In Vitro Stability | ≥ 95% after 3 hours[8] | ≥ 99% after 3 hours[8] | NOTA: Forms a more stable complex with ⁶⁸Ga. |
| In Vivo Clearance | Primarily renal clearance[9] | Primarily renal clearance[9] | Varies depending on the conjugated molecule. |
| Kidney Uptake | Generally lower than NOTA conjugates[4][5] | Can be higher than DOTA conjugates[4][5] | DOTA: Potentially more favorable for theranostic applications due to lower renal radiation exposure.[4][5] |
| Tumor Uptake | Comparable to NOTA[8] | Comparable to DOTA[8] | Highly dependent on the targeting vector. |
Delving Deeper: Experimental Evidence
Radiolabeling Efficiency and Conditions
The most significant practical difference between DOTA and NOTA lies in their labeling kinetics. NOTA and its derivatives can efficiently chelate ⁶⁸Ga at room temperature, often within 5 minutes, achieving high radiochemical purity (>98%).[4][5] In contrast, DOTA requires heating, typically between 85-95°C, for 5 to 20 minutes to achieve comparable labeling efficiencies.[1][2][10] This requirement for heating can be a disadvantage when working with temperature-sensitive biomolecules.
Studies have shown that while both chelators can achieve high radiochemical yields, NOTA often demonstrates superior performance under milder conditions. For instance, a study comparing ⁶⁸Ga-labeling of an anti-mesothelin single-domain antibody conjugated to either DOTA or NOTA found that the NOTA-conjugate could be labeled at room temperature in 5 minutes with >98% radiochemical purity, whereas the DOTA-conjugate required incubation at 60°C for 15 minutes to achieve similar purity.[4][5]
The pH for optimal labeling is generally in the range of 3.5 to 5.0 for both chelators, with specific protocols often utilizing acetate (B1210297) or HEPES buffers to maintain the desired pH.[2][3][6]
Stability of the ⁶⁸Ga-Chelator Complex
The thermodynamic stability of the ⁶⁸Ga-chelator complex is crucial to prevent the release of free ⁶⁸Ga in vivo, which can lead to non-specific uptake in tissues like the bone and liver, resulting in poor image quality and unnecessary radiation dose to the patient. NOTA forms a more stable complex with ⁶⁸Ga (log K = 31.1) compared to DOTA (log K = 21.3).[9] This higher stability is reflected in in vitro studies, where ⁶⁸Ga-NOTA-TATE demonstrated higher stability (≥ 99%) after 3 hours of incubation compared to ⁶⁸Ga-DOTA-TATE (≥ 95%).[8]
In Vivo Performance: A Tale of Two Tracers
The choice of chelator can also influence the pharmacokinetic profile of the resulting radiopharmaceutical. While tumor uptake is primarily determined by the targeting biomolecule, the chelator can impact biodistribution and clearance.
A comparative study of ⁶⁸Ga-labeled DOTA-TATE and NOTA-TATE for imaging neuroendocrine tumors revealed comparable tumor uptake within the first hour.[8] However, the study also highlighted differences in organ distribution. ⁶⁸Ga-NOTA-TATE exhibited lower plasma protein binding and a lower standardized uptake value (SUVmax) in the liver compared to ⁶⁸Ga-DOTA-TATE.[8]
Interestingly, several studies have reported lower kidney retention for DOTA-conjugated radiopharmaceuticals compared to their NOTA counterparts.[4][5] For example, a study on an anti-mesothelin single-domain antibody showed that the ⁶⁸Ga-DOTA conjugate had twofold lower kidney uptake compared to the ⁶⁸Ga-NOTA conjugate.[4][5] This is a significant consideration for theranostic applications where minimizing renal radiation exposure is critical.
Experimental Protocols
General ⁶⁸Ga Labeling Protocol for DOTA-conjugated Peptides
This protocol is a generalized procedure and may require optimization for specific peptides.
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: Add a suitable buffer, such as 1 M sodium acetate, to the ⁶⁸Ga eluate to adjust the pH to approximately 3.5-4.5.[2]
-
Precursor Addition: Add the DOTA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Heat the reaction mixture at 85-95°C for 8-12 minutes.[2]
-
Quality Control: Analyze the radiochemical purity of the product using methods such as radio-TLC or radio-HPLC.[2]
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the product using a C18 Sep-Pak cartridge.
General ⁶⁸Ga Labeling Protocol for NOTA-conjugated Peptides
This protocol is a generalized procedure and may require optimization for specific peptides.
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Buffering: Add a buffer, such as HEPES, to the ⁶⁸Ga eluate to adjust the pH to approximately 4.6-5.0.[3]
-
Precursor Addition: Add the NOTA-conjugated peptide to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at room temperature for approximately 5 minutes.[3][4][5]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Purification (if necessary): Purify using a C18 Sep-Pak cartridge if required.
Visualizing the Process
Caption: A typical workflow for the preparation of ⁶⁸Ga-radiopharmaceuticals.
Caption: Chelation of Gallium-68 by DOTA and NOTA macrocycles.
Conclusion: Selecting the Right Chelator for the Job
The choice between DOTA and NOTA for ⁶⁸Ga-labeling is not a one-size-fits-all decision and depends heavily on the specific application and the nature of the biomolecule being labeled.
NOTA is the preferred chelator when:
-
Mild labeling conditions are required: Its ability to form stable complexes at room temperature makes it ideal for heat-sensitive proteins, antibodies, and other delicate biomolecules.
-
Rapid labeling is a priority: The faster reaction kinetics of NOTA can streamline radiopharmaceutical production.
-
High specific activity is crucial: NOTA's efficiency allows for the use of smaller amounts of precursor, leading to higher specific activity.[6]
DOTA remains a strong contender, particularly when:
-
A theranostic approach is envisioned: The lower kidney retention observed with some ⁶⁸Ga-DOTA conjugates is advantageous for subsequent therapy with radionuclides like ¹⁷⁷Lu or ⁹⁰Y, which can also be chelated by DOTA.[4][5]
-
The biomolecule is robust and can withstand heating.
-
Established protocols and extensive literature data are valued.
Ultimately, the optimal chelator should be determined through empirical evaluation, considering the specific labeling requirements, the desired in vivo performance, and the long-term goals of the research or drug development program. This guide provides a foundation of evidence-based comparisons to aid in making an informed decision.
References
- 1. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 7. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 8. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quality Control of DOTA-tris(tBu)ester NHS Ester Reagents
For Researchers, Scientists, and Drug Development Professionals
The bifunctional chelator DOTA-tris(tBu)ester NHS ester plays a pivotal role in the development of radiopharmaceuticals and other targeted molecular imaging agents. Its ability to securely chelate a wide range of radiometals, combined with a reactive N-hydroxysuccinimide (NHS) ester for conjugation to biomolecules, makes it an invaluable tool in the field. However, the success of any conjugation and subsequent application hinges on the quality and purity of this critical reagent. This guide provides a comprehensive overview of the quality control parameters for this compound, compares its performance with common alternatives, and provides detailed experimental protocols for its analysis.
Understanding the Importance of Quality Control
The purity of this compound directly impacts the efficiency of conjugation reactions, the stability of the resulting metal complex, and the overall performance of the final product. Impurities can arise from the synthesis process or from degradation during storage, particularly due to the moisture sensitivity of the NHS ester group. Rigorous quality control is therefore essential to ensure batch-to-batch consistency and the reliability of experimental results.
Key Quality Control Parameters
The quality of this compound is primarily assessed through the determination of its identity, purity, and the presence of any impurities. The most common analytical techniques employed for these assessments are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the expected structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥ 95% (some suppliers may specify >90%) | HPLC-UV |
| Solubility | Soluble in organic solvents like DMSO and DMF | Visual Inspection |
Performance Comparison with Alternative Chelators
While DOTA derivatives are widely used, several alternative bifunctional chelators are available, each with its own set of advantages and disadvantages. The choice of chelator can significantly influence conjugation efficiency, radiolabeling kinetics, and the in vivo stability of the final conjugate.
Table 2: Performance Comparison of Common Bifunctional Chelators
| Chelator | Key Advantages | Key Disadvantages | Typical Radiolabeling Conditions (with ⁶⁸Ga) |
| DOTA-NHS ester | Forms highly stable complexes with a wide range of radiometals. Well-established and widely used. | Slower radiolabeling kinetics, often requiring heating. | 15 minutes at 60°C.[1] |
| NOTA-NHS ester | Rapid radiolabeling at room temperature. Forms very stable complexes with smaller metal ions like ⁶⁸Ga. | May not be optimal for larger radiometals. | 5 minutes at room temperature.[1] |
| DTPA-NHS ester | Acyclic structure allows for faster labeling kinetics than DOTA. | Complexes are generally less stable in vivo compared to macrocyclic chelators. | Room temperature, short incubation times. |
| DOTAGA-NHS ester | Can offer improved labeling efficiency and in vivo performance compared to DOTA for certain applications. | May not be as widely available as DOTA derivatives. | Not specified in the provided results. |
Experimental Data Snapshot:
A side-by-side comparison of NOTA and DOTA conjugated to an anti-mesothelin single-domain antibody (sdAb) for ⁶⁸Ga labeling revealed the following:
-
Conjugation: Similar conjugation rates were observed for both NOTA and DOTA.[1]
-
Radiolabeling: NOTA-conjugated sdAb achieved >98% radiochemical purity within 5 minutes at room temperature, while the DOTA-conjugated sdAb required 15 minutes at 60°C to reach similar purity.[1]
-
In Vivo Performance: The DOTA-conjugated sdAb exhibited lower kidney uptake, which could be advantageous for imaging and dosimetry.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound quality.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating the main compound from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., DMSO or ACN) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 260 nm (to detect both the DOTA moiety and the NHS ester)
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Compare the chemical shifts, splitting patterns, and integration values of the observed signals with a reference spectrum or with the expected values for the structure. Key signals to identify include the protons of the macrocyclic ring, the tert-butyl groups, and the succinimide (B58015) ring.
Visualizing Workflows and Structures
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and molecular relationships.
Caption: Quality control workflow for this compound reagents.
Caption: Structural comparison of common bifunctional chelators.
Conclusion
The quality of this compound is a critical determinant in the successful development of targeted radiopharmaceuticals and imaging agents. By implementing rigorous quality control procedures, researchers can ensure the reliability and reproducibility of their findings. This guide provides a framework for the quality assessment of this important reagent and offers a comparative perspective on alternative chelators, enabling informed decisions in the design and execution of their research.
References
Safety Operating Guide
Proper Disposal of DOTA-tris(tBu)ester NHS Ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of DOTA-tris(tBu)ester NHS ester, a bifunctional chelator commonly used in bioconjugation and medical imaging applications.
I. Understanding the Compound: Safety and Hazard Profile
This compound is utilized for its ability to attach the DOTA chelating agent to biomolecules via its N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines.[1][2] While some safety data sheets (SDS) may classify it as "not a hazardous substance or mixture," others provide GHS hazard statements indicating potential health risks.[3] A conservative approach, treating the compound with caution, is always recommended.
Key Hazard Information:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Due to these potential hazards, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn at all times.
II. Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 819869-77-7 |
| Molecular Formula | C₃₂H₅₅N₅O₁₀ |
| Molecular Weight | 669.81 g/mol |
| Appearance | White Powder |
| Storage | Store at -20°C for long-term stability. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to comply with general laboratory safety standards. Always consult and adhere to your institution's specific waste management policies and local regulations.
Experimental Protocol: Chemical Waste Disposal
-
Personal Protective Equipment (PPE) Verification:
-
Ensure a standard laboratory coat is worn and properly fastened.
-
Wear safety glasses or goggles to protect against accidental splashes.
-
Wear nitrile gloves to prevent skin contact.
-
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for solid chemical waste. This container should be made of a material compatible with the chemical and have a secure lid.
-
Carefully place all unused or expired this compound into this container.
-
Also, dispose of any materials grossly contaminated with the compound, such as weighing paper or pipette tips, in the same container.
-
-
Container Labeling:
-
Label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste in regular trash or down the drain.[4]
-
IV. Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for proper disposal.
Caption: Disposal Workflow for this compound
This structured approach ensures that the disposal of this compound is conducted safely, efficiently, and in accordance with standard laboratory practices and regulatory requirements. By adhering to these guidelines, laboratories can maintain a safe working environment and minimize their environmental impact.
References
Essential Safety and Logistics for Handling DOTA-tris(tBu)ester NHS Ester
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of DOTA-tris(tBu)ester NHS ester, a key bifunctional chelator used in bioconjugation and the development of radiopharmaceuticals.[1][2] Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from potential splashes of the chemical or solvents. |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | Provides a full barrier for the face against chemical splashes.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Powder-free, chemical-resistant nitrile gloves. | Protects hands from direct contact with the chemical.[3][4] It is recommended to wear two pairs of gloves ("double-gloving"). |
| Body Protection | Laboratory Coat | A long-sleeved lab coat. | Provides a primary barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | N95 or higher Respirator | A properly fitted N95 or higher-rated respirator. | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe and effective use of this compound. The following diagram and protocol outline the key steps.
Experimental Protocol for Handling:
-
Receiving and Storage:
-
Preparation (to be performed in a certified chemical fume hood):
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the solid this compound. Avoid creating dust.
-
Dissolving: The compound is generally soluble in organic solvents like DMSO and DMF.[7] When preparing a stock solution, add the solvent to the vial containing the compound to minimize handling of the solid.
-
-
Bioconjugation Reaction:
-
NHS esters are highly reactive with primary amines.[1] The reaction should be carried out in an appropriate buffer, typically at a pH of 8.3-8.5, to facilitate the reaction while minimizing hydrolysis of the NHS ester.[8][9][10][11]
-
Commonly used buffers include sodium bicarbonate or phosphate (B84403) buffers. Avoid buffers containing primary amines, such as Tris.[8][9][11]
-
-
Purification:
Disposal Plan
Proper disposal of this compound and any associated waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Any needles or other sharps used in the process should be disposed of in a designated sharps container.
Decontamination:
-
Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the solid hazardous waste container. The area should then be decontaminated with a suitable solvent, followed by soap and water.
-
Glassware: All glassware should be decontaminated by rinsing with an appropriate organic solvent to remove any residual compound before standard washing procedures.
Final Disposal:
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Ensure all waste containers are properly labeled with the chemical name and associated hazards. Never dispose of this compound or its waste down the drain or in the regular trash.
References
- 1. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. falseguridad.com [falseguridad.com]
- 5. anaspec.com [anaspec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chempep.com [chempep.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
